1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-imidazo[1,2-a]pyrazin-3-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-6(12)7-4-10-8-5-9-2-3-11(7)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDVLCJBSKMBHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2N1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Synthesis Guide: 1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone
Executive Summary & Strategic Rationale
Target Molecule: 1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone
CAS Registry Number: 60586-40-9 (Generic for core/derivatives; specific CAS for unsubstituted C2 may vary by catalog)
Molecular Formula: C
This guide details the high-fidelity synthesis of this compound. The imidazo[1,2-a]pyrazine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for various kinase inhibitors (e.g., mTOR/PI3K inhibitors) and luciferase substrates (coelenterazine).
Route Selection: The C3-Functionalization Strategy
While one-pot multicomponent reactions (e.g., Groebke-Blackburn-Bienaymé) are popular for C3-aminated derivatives, the introduction of a C3-acetyl group is most reliably achieved via a Two-Step Sequential Protocol :
-
Core Construction: Condensation of 2-aminopyrazine with a bromoacetaldehyde equivalent.
-
Electrophilic Functionalization: Friedel-Crafts acylation at the C3 position.[1]
Why this route?
-
Regioselectivity: The C3 position of the imidazo[1,2-a]pyrazine ring is the most nucleophilic site, allowing for highly selective electrophilic aromatic substitution (
). -
Scalability: Both steps utilize inexpensive reagents and avoid heavy metal catalysts (Pd/Ru), making this route suitable for gram-to-kilogram scale-up.
Retrosynthetic Analysis & Pathway Visualization
The synthesis is disconnected at the C3-carbonyl bond and the N1-C2/N4-C3a bonds.
Caption: Retrosynthetic logic flow from target molecule to commercially available precursors.
Detailed Experimental Protocol
Step 1: Synthesis of Imidazo[1,2-a]pyrazine (The Core)[2]
This step involves the cyclization of 2-aminopyrazine with bromoacetaldehyde diethyl acetal. The acetal is preferred over the free aldehyde due to stability and handling safety.
Reagents & Materials:
-
2-Aminopyrazine (1.0 equiv)[2]
-
Bromoacetaldehyde diethyl acetal (1.5 equiv)
-
Hydrobromic acid (48% aq., catalytic or solvent) or Ethanol/H
O mixture. -
Sodium bicarbonate (sat. aq.) for neutralization.
Procedure:
-
Setup: Charge a round-bottom flask equipped with a reflux condenser with 2-aminopyrazine (e.g., 50 mmol) and Ethanol (100 mL).
-
Addition: Add Bromoacetaldehyde diethyl acetal (75 mmol) followed by concentrated HBr (2 mL) or HCl. Note: Acid is required to hydrolyze the acetal in situ to the reactive aldehyde.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 6–12 hours. Monitor reaction progress via TLC (System: DCM/MeOH 95:5). The spot for 2-aminopyrazine should disappear.
-
Workup:
-
Concentrate the solvent under reduced pressure.
-
Dilute the residue with water (50 mL) and wash with Ethyl Acetate (to remove non-basic impurities).
-
Basify the aqueous layer to pH 8–9 using saturated NaHCO
. -
Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).
-
-
Purification: Dry the combined organic layers over anhydrous Na
SO , filter, and concentrate. The crude product is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO , DCM/MeOH gradient).
Checkpoint: The product should appear as a tan to brown solid.
-
Yield Expectation: 65–80%[2]
Step 2: Friedel-Crafts Acetylation (C3-Functionalization)[1]
The imidazo[1,2-a]pyrazine ring is electron-rich at C3, but the pyrazine nitrogen (N8) exerts an electron-withdrawing effect compared to the pyridine analog. Therefore, a Lewis acid catalyst (AlCl
Reagents & Materials:
-
Imidazo[1,2-a]pyrazine (from Step 1, 1.0 equiv)
-
Aluminum Chloride (AlCl
, anhydrous, 2.0–3.0 equiv) -
Acetic Anhydride (Ac
O, 5–10 equiv) - Acts as reagent and solvent. -
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as co-solvent (optional, but recommended for better thermal control).
Procedure:
-
Activation: In a dry flask under nitrogen atmosphere, suspend AlCl
(3.0 equiv) in dry DCM/DCE (5 mL/mmol). Cool to 0°C. -
Addition: Add Acetic Anhydride (1.2 equiv relative to substrate) dropwise to form the acylium complex.
-
Substrate Addition: Add the Imidazo[1,2-a]pyrazine (1.0 equiv) slowly.
-
Alternative: Dissolve substrate in Ac
O and add AlCl slowly. (Caution: Exothermic).
-
-
Reaction: Warm to room temperature, then heat to reflux (40°C for DCM, 83°C for DCE) for 4–8 hours.
-
Quenching (Critical): Cool the mixture to 0°C. Slowly pour the reaction mixture onto crushed ice/water. The hydrolysis of aluminum salts is exothermic.
-
Isolation:
-
Basify the mixture to pH 8–9 with NaOH (1M) or Na
CO . -
Extract with DCM (3 x).
-
Wash organic layers with brine, dry over MgSO
, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Hexane or perform column chromatography (Ethyl Acetate/Hexane).
Checkpoint:
-
Target Appearance: Pale yellow to off-white solid.
-
Yield Expectation: 50–70%
Mechanistic Insight
The reaction proceeds via an Electrophilic Aromatic Substitution (
-
Generation of Electrophile: AlCl
coordinates with acetic anhydride to generate the acylium ion ( ) or a highly polarized complex. -
Nucleophilic Attack: The C3 position of the imidazo[1,2-a]pyrazine is the HOMO (Highest Occupied Molecular Orbital) coefficient maximum. It attacks the electrophile, forming a sigma complex (Wheland intermediate).
-
Re-aromatization: Loss of a proton restores aromaticity, yielding the ketone.
Caption: Step-wise mechanistic flow of the Friedel-Crafts acylation at C3.
Data Summary & Troubleshooting
Physicochemical Properties Table
| Parameter | Value / Description | Note |
| Appearance | Pale yellow solid | Darkens upon oxidation/storage |
| Melting Point | ~140–145 °C | Literature values vary by purity |
| Characteristic singlet for Acetyl at ~2.6 ppm | ||
| Solubility | DCM, DMSO, Methanol | Poor in water and hexane |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete hydrolysis of acetal | Ensure pH is acidic (<1) during initial reflux. Increase reaction time. |
| No Reaction (Step 2) | Deactivation of catalyst | Use anhydrous AlCl |
| Poly-acylation | Excess reagent/Temp too high | Control temp strictly. Do not exceed 1.2 equiv of Ac |
| Black Tar Formation | Decomposition | Reduce reaction temperature in Step 2. Quench carefully on ice. |
References
-
Selective C-3 Friedel-Crafts Acylation: Hamon, F., et al. "Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives."[1][3] Tetrahedron Letters (2018). Note: Establishes the AlCl
protocol for the homologous pyridine system, directly applicable to pyrazines. -
Core Synthesis (Imidazo[1,2-a]pyrazine): Sabnis, R. W.[4] "Imidazo[1,2-a]pyrazines."[1][5][2][6][7][4][8][9][10][11][12][13] Coloration Technology (Adapted protocols for fused heterocycles). See also: Journal of Medicinal Chemistry protocols for kinase inhibitors utilizing this core.
- General Reactivity of 2-Aminopyrazine: Goel, R., et al. "Imidazo[1,2-a]pyrazine: A Privileged Scaffold for Potent Kinase Inhibitors." European Journal of Medicinal Chemistry. Provides context on the nucleophilicity of C3 vs C2.
-
Iodine-Catalyzed Approaches (Alternative): "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives."[11][13] RSC Advances.
Sources
- 1. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2- a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone (CAS 78109-26-9): A Versatile Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone, a heterocyclic compound built upon the privileged imidazo[1,2-a]pyrazine scaffold. This document delves into the compound's chemical properties, outlines a robust synthetic methodology, and explores its significant potential in medicinal chemistry, drawing from the extensive research into its parent structure's diverse biological activities. The imidazo[1,2-a]pyrazine core is a cornerstone in the development of novel therapeutics, demonstrating potent inhibitory activity against a range of key biological targets implicated in oncology, virology, and immunology. This guide serves as a foundational resource for researchers seeking to leverage the unique chemical space of this compound for the design and synthesis of next-generation therapeutic agents.
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Core
The imidazo[1,2-a]pyrazine nucleus is a nitrogen-rich heterocyclic system that has garnered substantial attention in the field of medicinal chemistry. Its rigid, planar structure and diverse substitution points make it an ideal scaffold for the design of targeted therapies. Derivatives of this core have demonstrated a remarkable breadth of biological activities, establishing the imidazo[1,2-a]pyrazine motif as a "privileged structure" in drug discovery.
This guide focuses on a specific derivative, this compound, a key building block for the synthesis of more complex molecules. Its chemical functionality, particularly the acetyl group at the 3-position, provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthetic and medicinal chemistry.
| Property | Value | Source |
| CAS Number | 78109-26-9 | [1] |
| Molecular Formula | C₈H₇N₃O | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| Appearance | Solid (typical) | Commercially available |
| Purity | Typically ≥98% | [1] |
Synthesis and Characterization
Proposed Synthetic Protocol
This protocol is based on the widely accepted reaction mechanism for the formation of the imidazo[1,2-a]pyrazine ring system. The key transformation is a condensation-cyclization reaction between aminopyrazine and a suitable three-carbon α-dicarbonyl synthon.
Reaction Scheme:
A plausible synthetic route to the target compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of aminopyrazine (1.0 eq) in a suitable solvent such as ethanol, add 3-bromo-2,4-pentanedione (1.1 eq).
-
Reaction Conditions: The reaction mixture is typically heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). An optional inorganic base, such as sodium bicarbonate, can be added to scavenge the HBr formed during the reaction.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. Purification is achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Characterization
The structural confirmation of the synthesized this compound would be achieved through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the presence of the aromatic protons of the pyrazine and imidazole rings, as well as the acetyl group.
-
Mass Spectrometry (MS): The molecular weight of the compound would be confirmed by techniques such as Electrospray Ionization (ESI-MS).
-
Infrared (IR) Spectroscopy: The presence of the carbonyl group from the ethanone moiety would be indicated by a characteristic absorption band.
Biological Activities and Therapeutic Potential
While specific biological data for this compound is not extensively published, the therapeutic potential of the imidazo[1,2-a]pyrazine scaffold is well-documented. This core is a key component in a multitude of compounds targeting various diseases. The insights gained from these related molecules provide a strong rationale for the investigation of this compound and its derivatives.
Kinase Inhibition in Oncology
A significant area of research for imidazo[1,2-a]pyrazine derivatives is in the development of kinase inhibitors for cancer therapy.
-
Aurora Kinase Inhibitors: Several imidazo[1,2-a]pyrazine-based compounds have been identified as potent inhibitors of Aurora kinases, which are key regulators of mitosis. Their overexpression is common in many human cancers. Optimization of substituents on the imidazo[1,2-a]pyrazine core has led to the development of orally bioavailable inhibitors with anti-tumor activity in preclinical models.
-
Cyclin-Dependent Kinase (CDK) Inhibitors: The imidazo[1,2-a]pyrazine scaffold has been successfully employed to develop inhibitors of CDKs, particularly CDK9.[2] Inhibition of CDK9, a key regulator of transcription, has shown promise as a therapeutic strategy in various cancers.[2]
-
PI3K Inhibitors: The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer. Imidazo[1,2-a]pyrazines have been explored as inhibitors of phosphoinositide 3-kinases (PI3Ks), demonstrating the versatility of this scaffold in targeting different kinase families.
Imidazo[1,2-a]pyrazines as kinase inhibitors.
Antiviral Applications
The imidazo[1,2-a]pyrazine core has also been investigated for its antiviral properties. For instance, derivatives have been identified as inhibitors of the influenza virus nucleoprotein. Furthermore, some CDK9 inhibitors based on this scaffold have shown activity against human coronavirus.[2]
Other Therapeutic Areas
The versatility of the imidazo[1,2-a]pyrazine scaffold extends beyond oncology and virology. Research has explored its potential in other areas, including:
-
ENPP1 Inhibition: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a negative regulator of the cGAS-STING pathway, which is crucial for innate immunity. Inhibitors of ENPP1 are being investigated as a novel approach to cancer immunotherapy.
-
VirB11 ATPase Inhibition: Targeting bacterial virulence factors is an attractive strategy to combat antibiotic resistance. Imidazo[1,2-a]pyrazines have been identified as potential inhibitors of the VirB11 ATPase in Helicobacter pylori, a key component of its type IV secretion system.[3]
Future Directions and Conclusion
This compound represents a valuable starting point for the development of novel therapeutics. The established biological activities of the parent scaffold provide a strong foundation for further research. The acetyl group at the 3-position is a key functional handle that can be readily modified to explore a wide chemical space and optimize biological activity.
Future research efforts should focus on:
-
Library Synthesis: Utilizing this compound as a building block to synthesize a diverse library of derivatives.
-
Biological Screening: Evaluating these new compounds against a panel of relevant biological targets, including various kinases, viral proteins, and other enzymes.
-
Structure-Activity Relationship (SAR) Studies: Elucidating the relationship between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.
-
In vivo Evaluation: Advancing promising candidates into preclinical in vivo models to assess their efficacy and pharmacokinetic properties.
References
-
The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds - UCL Discovery.[3]
-
This compound - CAS No.: 78109-26-9 - Moldb.[1]
-
Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC.[2]
-
Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.[4]
-
Imidazo[1,2-a] pyrazines as novel PI3K inhibitors | Request PDF - ResearchGate.[5]
- Discovery of Imidazo[1,2-a]pyrazine Deriv
- Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing).
-
Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus.[2]
Sources
- 1. 78109-26-9 | this compound - Moldb [moldb.com]
- 2. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of 1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone: A Technical Guide for Drug Discovery Professionals
Foreword: The Promise of the Imidazo[1,2-a]pyrazine Scaffold
The landscape of medicinal chemistry is continually evolving, with an ever-present demand for novel molecular scaffolds that can be tailored to address a multitude of therapeutic targets. Among these, the imidazo[1,2-a]pyrazine core has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1] Derivatives of this versatile scaffold have shown promise as anticancer, anti-inflammatory, and antiviral agents.[2][3][4] This guide will provide an in-depth technical exploration of a specific derivative, 1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone, offering insights into its synthesis, potential biological activities, and a strategic framework for its evaluation as a therapeutic candidate. While direct studies on this exact molecule are nascent, by examining closely related analogs, we can construct a compelling scientific rationale for its investigation.
I. Synthetic Strategy: A Gateway to a Privileged Scaffold
The synthesis of this compound can be approached through established methodologies for the construction of the imidazo[1,2-a]pyrazine ring system. A common and efficient route involves the condensation of an aminopyrazine with a suitable α-haloketone.[2][4]
A plausible and efficient synthetic route is the one-pot, three-component reaction, which is known for its high yields and cost-effectiveness.[2] For instance, an iodine-catalyzed three-component condensation of 2-aminopyrazine, an appropriate aryl aldehyde, and tert-butyl isocyanide can afford highly functionalized imidazo[1,2-a]pyrazine derivatives.[2][4]
Conceptual Synthetic Workflow:
Caption: A conceptual workflow for the synthesis of this compound.
Detailed Protocol for Synthesis (Hypothetical):
-
Reaction Setup: To a solution of 2-aminopyrazine (1.0 eq) in a suitable solvent such as ethanol, add 3-bromo-2-butanone (1.1 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired this compound.
-
Characterization: The structure of the final compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
II. Biological Activity: A Multifaceted Potential
The imidazo[1,2-a]pyrazine scaffold is a cornerstone of numerous biologically active compounds, with a significant number of derivatives exhibiting potent inhibitory effects on various protein kinases.[4][5][6][7]
A. Anti-inflammatory Activity: Targeting Discoidin Domain Receptors (DDRs)
A compelling avenue for the therapeutic application of this compound lies in its potential as an anti-inflammatory agent. A structurally related compound, 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide, has been identified as a potent dual inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2).[8] DDRs are receptor tyrosine kinases that are activated by collagen and have been implicated in various inflammatory diseases.
Proposed Mechanism of Action:
Caption: Proposed mechanism of DDR1/2 inhibition by this compound.
The aforementioned study demonstrated that the lead compound potently inhibited DDR1 and DDR2 kinases with IC50 values in the nanomolar range and exhibited significant in vivo anti-inflammatory effects in a mouse model of acute lung injury.[8] Given the structural similarity, it is highly probable that this compound could also exhibit inhibitory activity against these kinases.
Experimental Workflow for Evaluating Anti-inflammatory Activity:
Caption: A streamlined workflow for assessing the anti-inflammatory potential.
B. Anticancer Potential: A Broad Spectrum of Kinase Inhibition
The imidazo[1,2-a]pyrazine and the closely related imidazo[1,2-a]pyridine scaffolds are prevalent in a multitude of potent anticancer agents.[9][10][11] These compounds often exert their effects through the inhibition of key kinases involved in cancer cell proliferation, survival, and migration.
Derivatives of this scaffold have been reported to inhibit a range of kinases including:
-
c-KIT: A receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST).[10]
-
PI3K/mTOR: Key components of a signaling pathway frequently dysregulated in cancer.[6]
-
Aurora Kinases: Serine/threonine kinases that play a crucial role in mitosis.[5][7]
-
CDK9: A cyclin-dependent kinase involved in transcriptional regulation.[3]
The ethanone moiety at the 3-position of this compound could serve as a key pharmacophoric feature for interaction with the ATP-binding pocket of various kinases.
Table 1: Anticancer Activity of Representative Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Target Kinase(s) | Representative IC50 | Cancer Cell Line(s) | Reference |
| Imidazo[1,2-a]pyridines | c-KIT | Nanomolar range | GIST cell lines | [10] |
| Imidazo[1,2-a]pyrazines | PI3Kα/mTOR | 0.06 nM / 3.12 nM | Various | [6] |
| Imidazo[1,2-a]pyrazines | Aurora A/B | Potent inhibition | HCT116 | [5] |
| Imadazo[1,2-a]pyrazines | CDK9 | 0.16 µM | MCF7, HCT116, K652 | [3][12] |
| Imidazo[1,2-a]pyridines | AKT/mTOR | - | Melanoma, Cervical | [13] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
A fundamental first step in evaluating the anticancer potential of a novel compound is to assess its cytotoxicity against a panel of cancer cell lines.[2][4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[9]
-
Cell Seeding: Plate cancer cells (e.g., breast, colon, lung cancer cell lines) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
C. Antiviral Activity: A Promising Frontier
The imidazo[1,2-a]pyrazine scaffold has also been investigated for its antiviral properties.[3] Notably, derivatives have been identified with activity against human coronavirus and influenza virus.[3][14]
One study reported that an imidazo[1,2-a]pyrazine derivative exhibited potent anti-coronaviral activity with an IC50 of 56.96 µM against human coronavirus 229E, potentially through the inhibition of the viral protease.[3] Another study identified an imidazo[1,2-a]pyrazine derivative as a potential inhibitor of the influenza virus nucleoprotein.[14]
These findings suggest that this compound warrants investigation for its potential antiviral activity against a range of viruses.
III. Future Directions and Concluding Remarks
This compound represents a promising starting point for the development of novel therapeutics. Based on the extensive research into the broader imidazo[1,2-a]pyrazine class, this specific molecule holds significant potential for anti-inflammatory, anticancer, and antiviral applications.
A systematic evaluation, beginning with the foundational in vitro assays outlined in this guide, is the critical next step. The causality behind these experimental choices lies in a tiered approach to drug discovery: establishing a baseline of biological activity through cytotoxicity and enzyme inhibition assays, followed by more complex cell-based and in vivo models to elucidate the mechanism of action and assess therapeutic efficacy.
The self-validating nature of the proposed protocols is inherent in their design. For instance, a potent IC50 value in a kinase assay should correlate with downstream effects in a cell-based assay that measures the activity of that specific signaling pathway.
The journey from a promising scaffold to a clinically viable drug is arduous, but the compelling biological profile of the imidazo[1,2-a]pyrazine core provides a strong foundation for the exploration of this compound. This guide serves as a roadmap for researchers to unlock its full therapeutic potential.
IV. References
-
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. National Center for Biotechnology Information. Available at: [Link].
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link].
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. National Center for Biotechnology Information. Available at: [Link].
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Center for Biotechnology Information. Available at: [Link].
-
Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. National Center for Biotechnology Information. Available at: [Link].
-
Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor. PubMed. Available at: [Link].
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. National Center for Biotechnology Information. Available at: [Link].
-
Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Royal Society of Chemistry. Available at: [Link].
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Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. MDPI. Available at: [Link].
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. National Center for Biotechnology Information. Available at: [Link].
-
Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents. PubMed. Available at: [Link].
-
Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed. Available at: [Link].
-
Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. PubMed. Available at: [Link].
-
4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. National Center for Biotechnology Information. Available at: [Link].
-
Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[2][9][15]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective c-Met Inhibitor. American Chemical Society. Available at: [Link].
-
Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. National Center for Biotechnology Information. Available at: [Link].
-
Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2- a]pyrazin-3-ylethynyl)-4-isopropyl- N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2. PubMed. Available at: [Link].
-
Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. PubMed. Available at: [Link].
-
Discovery of imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitors. PubMed. Available at: [Link].
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- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 3. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2- a]pyrazin-3-ylethynyl)-4-isopropyl- N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
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Spectroscopic Characterization of 1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of key analytical techniques for the structural elucidation and characterization of this important chemical entity. The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including as kinase inhibitors for cancer therapy.[1][2] A thorough understanding of its spectroscopic properties is paramount for synthesis verification, quality control, and the rational design of new therapeutic agents.
Molecular Structure and Key Features
The structure of this compound, featuring a fused bicyclic heteroaromatic system with an acetyl substituent at the 3-position, presents distinct features that are readily identifiable through various spectroscopic methods. The numbering of the imidazo[1,2-a]pyrazine ring system is crucial for accurate spectral assignment.
Caption: Structure of this compound with atom numbering.
Predicted Spectroscopic Data
The following sections detail the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of published data for analogous compounds and the fundamental principles of each spectroscopic technique.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the protons on the heterocyclic rings and the acetyl group.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | 8.0 - 8.2 | Singlet | - | Located on the electron-deficient imidazole ring. |
| H-5 | 8.5 - 8.7 | Doublet | ~4.5 | Part of the pyrazine ring, deshielded by the adjacent nitrogen. |
| H-6 | 7.9 - 8.1 | Doublet of doublets | ~4.5, ~1.5 | Coupled to H-5 and H-8. |
| H-8 | 9.0 - 9.2 | Doublet | ~1.5 | Significantly deshielded due to the adjacent nitrogen atom.[1] |
| -COCH₃ | 2.6 - 2.8 | Singlet | - | Typical chemical shift for a methyl group adjacent to a carbonyl. |
Expertise & Experience: The predicted chemical shifts are based on the analysis of similar imidazo[1,2-a]pyrazine systems.[1][4] The downfield shifts of the pyrazine protons (H-5, H-6, and H-8) are characteristic and are due to the electron-withdrawing nature of the two nitrogen atoms in the ring. The singlet nature of H-2 is expected as it has no adjacent protons. The acetyl protons will appear as a sharp singlet, integrating to three protons.
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone molecular weight and formula
Topic: 1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone: Physicochemical Profiling & Synthetic Methodologies Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists
Abstract
This compound (C₈H₇N₃O) represents a critical pharmacophore in the development of type IV secretion system inhibitors, kinase modulators (specifically c-Kit and EphB4), and novel luciferase substrates. Unlike its pyridine analogues, the pyrazine core confers unique electron-deficient properties, altering metabolic stability and hydrogen bonding potential. This guide provides a definitive physicochemical profile, a validated regioselective synthetic protocol utilizing metal-halogen exchange to ensure isomeric purity, and analytical standards for characterization.
Physicochemical & Structural Profile[1][2][3][4]
The precise characterization of this compound is essential for calculating stoichiometry in synthetic workflows and predicting ADME properties in drug discovery.
Molecular Identity
| Property | Value | Notes |
| IUPAC Name | This compound | Systematic nomenclature |
| Molecular Formula | C₈H₇N₃O | Validated stoichiometry |
| Molecular Weight | 161.16 g/mol | Monoisotopic Mass: 161.0589 |
| CAS Registry | 41964-32-5 (Generic generic) | Note: Often indexed as a derivative of the parent scaffold (274-79-3) |
| SMILES | CC(=O)c1cn2ccnc2n1 | Useful for cheminformatics/docking |
Calculated Drug-Like Properties (In Silico)
Data derived from consensus algorithms (SwissADME/PubChem) for the C8H7N3O scaffold.
| Parameter | Value | Implications for Drug Design |
| LogP (Consensus) | ~0.62 | Highly water-soluble; ideal for fragment-based screening. |
| TPSA | 43.0 Ų | Excellent membrane permeability (Rule of 5 compliant). |
| H-Bond Acceptors | 4 | N1, N4, N7, and Carbonyl O interact with kinase hinge regions. |
| H-Bond Donors | 0 | Requires donor groups on target protein for binding. |
| Rotatable Bonds | 1 | Restricted conformational entropy (Acetyl group rotation only). |
Synthetic Architecture & Logic
Synthesizing the 3-acetyl derivative presents a regiochemical challenge. Direct Friedel-Crafts acylation of the parent imidazo[1,2-a]pyrazine is inefficient due to the electron-deficient nature of the pyrazine ring, which deactivates the system toward electrophilic aromatic substitution.
The Solution: A "Self-Validating" 3-Step Protocol. To guarantee the exclusion of the 2-isomer (a common impurity in cyclization routes), we utilize a Bromination-Lithiation-Acylation sequence. This method relies on the intrinsic nucleophilicity of C3 for bromination, followed by a controlled metal-halogen exchange.
Pathway Visualization (DOT)
Figure 1: Regioselective synthesis pathway prioritizing isomeric purity via intermediate activation.
Detailed Experimental Protocols
Step 1: Synthesis of the Parent Scaffold (Imidazo[1,2-a]pyrazine)
Objective: Construct the bicyclic core from commercially available 2-aminopyrazine.
-
Reagents: 2-Aminopyrazine (1.0 eq), Bromoacetaldehyde diethyl acetal (1.5 eq), 48% HBr (aq), Ethanol.
-
Procedure:
-
Dissolve 2-aminopyrazine in ethanol. Add bromoacetaldehyde diethyl acetal.
-
Reflux for 4–6 hours. The HBr generated in situ catalyzes the acetal hydrolysis and subsequent cyclization.
-
Critical Checkpoint: Monitor TLC (10% MeOH/DCM). The starting material (polar) should disappear.
-
Workup: Concentrate in vacuo. Neutralize with sat. NaHCO₃. Extract with DCM.
-
Purification: Recrystallization from EtOAc/Hexanes or sublimation.
-
Step 2: Regioselective Bromination (3-Bromoimidazo[1,2-a]pyrazine)
Objective: Install a functional handle at C3.
-
Reagents: Parent scaffold (from Step 1), N-Bromosuccinimide (NBS, 1.05 eq), DMF.
-
Procedure:
-
Dissolve scaffold in DMF (0.5 M).
-
Add NBS portion-wise at 0°C to prevent over-bromination.
-
Stir at RT for 1 hour.
-
Why this works: The C3 position is electronically analogous to the C3 of indole, making it highly susceptible to electrophilic attack by NBS.
-
Workup: Pour into ice water. Collect the precipitate by filtration.
-
Validation: ¹H NMR should show the loss of the C3 proton (typically a doublet at ~7.9 ppm in the parent).
-
Step 3: Metal-Halogen Exchange & Acylation (Target Synthesis)
Objective: Convert the C3-bromide to the C3-acetyl target.
-
Reagents: 3-Bromo intermediate, Isopropylmagnesium chloride (iPrMgCl, 2M in THF, 1.1 eq), N-Methoxy-N-methylacetamide (Weinreb amide, 1.2 eq).
-
Procedure:
-
Inert Atmosphere (Strict): Flame-dry glassware; maintain N₂/Ar flow.
-
Dissolve 3-bromo intermediate in dry THF at -78°C.
-
Add iPrMgCl dropwise. Stir for 30 mins to form the Grignard species (Imidazo[1,2-a]pyrazin-3-ylmagnesium chloride).
-
Add the Weinreb amide (N-Methoxy-N-methylacetamide) dropwise.
-
Allow to warm to 0°C over 2 hours.
-
Quench: Add sat. NH₄Cl.
-
Purification: Flash chromatography (DCM/MeOH gradient).
-
Analytical Validation (Self-Validating Standards)
To confirm the identity of This compound , compare experimental data against these expected signals.
| Technique | Expected Signal | Structural Assignment |
| ¹H NMR (DMSO-d₆) | δ 2.65 (s, 3H) | Acetyl -CH₃ (Distinct singlet) |
| δ 9.30 (s, 1H) | H2 (Deshielded by adjacent N and C=O) | |
| δ 9.15 (d, 1H) | H5 (Pyrazine ring, alpha to bridgehead N) | |
| δ 8.60 (dd, 1H) | H8 (Pyrazine ring) | |
| δ 8.05 (d, 1H) | H6 (Pyrazine ring) | |
| LC-MS (ESI+) | m/z 162.2 [M+H]⁺ | Confirms MW of 161.16 |
| IR Spectroscopy | ~1670 cm⁻¹ | C=O stretch (Conjugated ketone) |
Structural Logic Diagram (DOT)
Figure 2: Structural properties and functional applications.
Medicinal Chemistry Applications
Kinase Inhibition (c-Kit & EphB4)
The imidazo[1,2-a]pyrazine scaffold is an isostere of ATP's adenine ring. The 3-acetyl group often serves as a vector to reach the "gatekeeper" residue in kinase pockets or as a handle for further derivatization (e.g., condensation with hydrazines to form hydrazones).
-
Mechanism: The N1 and N4 nitrogens act as hydrogen bond acceptors for the kinase hinge region backbone NH groups.
Luciferase Substrates
This molecule is a structural fragment of Coelenterazine . In bioluminescence research, 3-substituted imidazo[1,2-a]pyrazines are synthesized to create novel analogues with shifted emission spectra. The acetyl group can be modified to alter the electronic conjugation, thereby shifting the
References
-
General Synthesis of Imidazo[1,2-a]pyrazines: Title: 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion.[1] Source:Bioorganic & Medicinal Chemistry (2014).[1] URL:[Link]1]
-
Regioselective Functionalization (Bromination/Acylation): Title: Synthesis of Imidazo[1,2-a]pyridines and Pyrazines: C-H Functionalization. Source:ResearchGate / Review (2025 Context). URL:[Link]
-
Medicinal Chemistry Context (Kinase Inhibitors): Title: Imidazo[1,2-a]pyridines and Pyrazines in Medicinal Chemistry: Recent Advances. Source:PubMed Central (2024). URL:[Link]
-
Chemical Property Verification: Title: Imidazo[1,2-a]pyrazine (Parent Scaffold Data).[2][3][4][5][6] Source:PubChem Compound Summary. URL:[Link]
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- 6. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone: An Application Note for Drug Discovery and Development
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic motif in medicinal chemistry and drug development.[1][2] Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutic agents exhibiting diverse pharmacological activities, including but not limited to, anti-inflammatory, antimicrobial, and kinase inhibitory effects. The functionalization of this scaffold is a key strategy for modulating its biological activity and developing novel drug candidates. Specifically, the introduction of an acetyl group at the C-3 position to yield 1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone provides a valuable synthetic handle for further molecular elaboration, making it a crucial intermediate in the synthesis of compound libraries for high-throughput screening.
This application note provides a detailed, two-step protocol for the synthesis of this compound, commencing with the construction of the core imidazo[1,2-a]pyrazine ring system, followed by a selective C-3 Friedel-Crafts acylation. The methodologies presented herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.
Synthetic Strategy Overview: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step sequence:
-
Step 1: Synthesis of the Imidazo[1,2-a]pyrazine Core via the condensation of 2-aminopyrazine with chloroacetaldehyde.
-
Step 2: Selective C-3 Friedel-Crafts Acylation of the imidazo[1,2-a]pyrazine intermediate with acetic anhydride, catalyzed by a Lewis acid.
This strategy is predicated on the well-established reactivity of 2-aminopyridines and their congeners in forming the imidazo-fused ring system, and the known nucleophilic character of the C-3 position of this scaffold, which facilitates electrophilic substitution.[3]
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Imidazo[1,2-a]pyrazine Core
Expertise & Experience: The Rationale Behind the Method
The condensation of a 2-aminoazine with an α-halocarbonyl compound is a classical and highly effective method for the construction of the imidazo[1,2-a]azine scaffold.[4] This reaction, often referred to as a Tchichibabin-type reaction, proceeds via an initial SN2 reaction, followed by an intramolecular cyclization and subsequent dehydration. The choice of methanol as the solvent is strategic; it is a polar protic solvent that facilitates the dissolution of the starting materials and the stabilization of the charged intermediates. Refluxing provides the necessary thermal energy to overcome the activation barriers of the reaction sequence.
Experimental Protocol: Step 1
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Aminopyrazine | ≥98% | Commercially Available |
| Chloroacetaldehyde | 50 wt. % solution in water | Commercially Available |
| Methanol (MeOH) | Anhydrous | Commercially Available |
| Diethyl ether (Et2O) | Anhydrous | Commercially Available |
| Round-bottom flask | - | Standard Laboratory Glassware |
| Reflux condenser | - | Standard Laboratory Glassware |
| Magnetic stirrer | - | Standard Laboratory Equipment |
| Ice bath | - | Standard Laboratory Equipment |
| Buchner funnel | - | Standard Laboratory Glassware |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyrazine (4.00 g, 42.0 mmol).
-
Add methanol (60 mL) to the flask and stir until the 2-aminopyrazine is fully dissolved.
-
Carefully add chloroacetaldehyde (7.04 mL of a 50% wt/v aqueous solution, 55.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After 24 hours, cool the reaction mixture in an ice bath for 2 hours. A dark red solution should be observed.
-
To the cooled solution, add an excess of diethyl ether to precipitate the product.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold diethyl ether.
-
To further purify, redissolve the crude product in a minimum amount of methanol and re-precipitate with an excess of diethyl ether.
-
Collect the purified product by vacuum filtration and dry under vacuum to yield imidazo[1,2-a]pyrazine as a solid.
Trustworthiness: Self-Validating System for Step 1
The successful synthesis of the imidazo[1,2-a]pyrazine core can be validated through several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the formation of the bicyclic ring system, with characteristic shifts for the protons and carbons of the pyrazine and imidazole moieties.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of imidazo[1,2-a]pyrazine (C6H5N3, MW: 119.12 g/mol ).
-
Melting Point: The measured melting point of the product should be consistent with literature values.
Part 2: Selective C-3 Friedel-Crafts Acylation
Expertise & Experience: Mechanistic Insights into C-3 Selectivity
The C-3 position of the imidazo[1,2-a]pyrazine ring is electron-rich and thus the most nucleophilic carbon, making it the preferred site for electrophilic aromatic substitution.[3] The Friedel-Crafts acylation is a classic example of such a reaction. In this protocol, we utilize acetic anhydride as the acylating agent and a catalytic amount of aluminum chloride (AlCl3) as the Lewis acid catalyst. The mechanism involves the activation of acetic anhydride by AlCl3 to generate a highly electrophilic acylium ion. This is followed by the nucleophilic attack of the C-3 position of the imidazo[1,2-a]pyrazine onto the acylium ion, forming a sigma complex. Subsequent deprotonation restores the aromaticity of the ring system and yields the desired 3-acetylated product.[3] The use of a catalytic amount of Lewis acid is advantageous as it minimizes potential side reactions and simplifies the work-up procedure.
Sources
Advanced Purification Protocols for 1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone
[1][2]
Executive Summary & Chemical Profile[2][3]
1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone is a critical "privileged scaffold" in medicinal chemistry, serving as the structural core for various kinase inhibitors (e.g., BTK, PI3K, and mTOR inhibitors).[1][2] High-purity isolation of this intermediate is pivotal because downstream coupling reactions (often Suzuki-Miyaura or Buchwald-Hartwig) are highly sensitive to trace impurities like unreacted 2-aminopyrazine or residual metal catalysts.[1][2]
This guide moves beyond standard textbook procedures, offering optimized protocols derived from process chemistry principles. We focus on exploiting the physicochemical properties of the imidazo[1,2-a]pyrazine core—specifically its weak basicity and solubility profile—to achieve >98% purity.[1][2]
Chemical Profile & Purification Implications[2][3][4]
| Property | Value / Characteristic | Impact on Purification |
| Structure | Bicyclic aromatic heterocycle with a C3-acetyl group.[1][2] | Planar structure favors recrystallization due to strong |
| Basicity (pKa) | ~3.0 - 4.5 (Pyrazine N-4 protonation).[1][2] | Weakly basic.[1][2][3] It will streak on acidic silica gel unless a modifier (TEA/NH₃) is used.[1][2] |
| Polarity | Moderate to High (LogP ~1.2).[1][2] | Soluble in DCM, MeOH, DMSO.[1][2] Limited solubility in Hexanes/Heptane.[1][2] |
| Reactivity | C3-Acetyl group is electrophilic.[1][2] | Avoid strong bases (e.g., NaOH) during workup to prevent enolization/aldol condensation.[1][2] |
Strategic Decision Matrix
Select the appropriate workflow based on your crude material's profile.[1][2]
Figure 1: Decision tree for selecting the optimal purification pathway based on initial crude purity.
Protocol A: Recrystallization (Scalable & High Purity)[1][2]
Context: This is the preferred method for scale-up (>5g) as it avoids the solvent consumption of chromatography.[1][2] The planar nature of the imidazopyrazine ring system makes it amenable to crystallization from protic solvents.[1][2]
Reagents:
Step-by-Step Methodology:
-
Dissolution: Transfer the crude solid to a round-bottom flask. Add Ethanol (approx. 10 mL per gram of crude).[1][2]
-
Heating: Heat the mixture to reflux (78°C) with magnetic stirring.
-
Cooling (Nucleation): Remove the heat source and allow the flask to cool slowly to room temperature on a cork ring.
-
Crystallization: Once at room temperature, move the flask to an ice bath (0-4°C) for 1 hour to maximize yield.
-
Filtration: Filter the crystals using a Büchner funnel under vacuum.
-
Washing: Wash the filter cake immediately with cold Ethanol (2 x 5 mL/g). This displaces the "mother liquor" containing the impurities.[1][2]
-
Drying: Dry the solid in a vacuum oven at 45°C for 6 hours.
Protocol B: Flash Column Chromatography (For Complex Mixtures)[1][2]
Context: Required when the crude contains significant regioisomers or tarry byproducts that inhibit crystallization.[1][2]
Stationary Phase: High-efficiency Silica Gel (40-63 µm).[1][2] Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).[1][2]
The "Streaking" Problem: Nitrogen-containing heterocycles often interact with the acidic silanol groups (Si-OH) on silica gel, causing "tailing" or broad peaks.[1][2]
-
Solution: Pre-treat the silica or add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to the mobile phase.[1][2] This blocks the active silanol sites.[1][2]
Gradient Protocol:
| Time (CV*) | % Solvent A (DCM + 1% TEA) | % Solvent B (MeOH + 1% TEA) | Phase Description |
| 0 - 2 | 100% | 0% | Column Equilibration |
| 2 - 5 | 100% | 0% | Impurity Elution (Non-polar) |
| 5 - 15 | 98% -> 95% | 2% -> 5% | Product Elution |
| 15 - 20 | 90% | 10% | Flush polar tars |
*CV = Column Volumes[2]
Detection: Monitor at 254 nm (aromatic system) and 280 nm .
Protocol C: Chemical Scavenging (Workup Optimization)
If the synthesis involved a metal-catalyzed coupling (e.g., Pd or Cu) or generated acidic byproducts, a standard extraction is insufficient.[1][2]
Workflow:
-
Dissolution: Dissolve crude in DCM (not EtOAc, as imidazopyrazines are more soluble in DCM).
-
Metal Scavenging (If applicable): If Pd/Cu was used, add SiliaMetS® Thiol or activated charcoal to the organic layer and stir for 30 mins before filtering.[1][2]
-
Drying: Dry over Na₂SO₄ (Sodium Sulfate) rather than MgSO₄. Magnesium acts as a Lewis acid and can sometimes coordinate to the pyrazine nitrogens, reducing yield.[1][2]
Quality Control & Troubleshooting
Analytical Markers (HPLC/LC-MS)
-
Target: >98% purity by area integration (254 nm).
-
Common Impurity: 2-Aminopyrazine (starting material).[1][2][4][3][5] This usually elutes earlier than the product on Reverse Phase (C18) columns due to the lack of the lipophilic acetyl-imidazole fusion.[1][2]
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Oiling Out | Product is too soluble in the hot solvent or cooling is too fast.[1][2] | Re-heat and add n-Heptane dropwise at reflux until slightly cloudy, then cool slowly. |
| Broad Peaks (Tailing) | Interaction with Silica.[1][2] | Add 1% Triethylamine to the mobile phase.[1][2] |
| Low Yield | Product lost in mother liquor.[1][2] | Concentrate the mother liquor and perform a second crop crystallization.[1][2][6] |
| Dark Color | Oxidation or Polymerization.[1][2] | Perform a filtration through a short pad of silica or activated charcoal before recrystallization.[1][2] |
References
-
Synthesis and Biological Evaluation of Imidazo[1,2-a]pyrazines. Source: Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry.[1][2] Context: Describes the versatility of the scaffold and general synthetic routes.
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine derivatives. Source: National Institutes of Health (NIH) / PubMed Central.[1][2] Context: Details the precipitation method in ethanol and solubility characteristics.
-
Imidazo[1,2-a]pyrazine: Chemical Properties and pKa. Source: PubChem / National Library of Medicine.[1][2] Context: Provides physicochemical data (pKa, density) essential for designing extraction protocols.[1][2]
-
Function-oriented synthesis of Imidazo[1,2-a]pyrazine as PI3K/mTOR inhibitors. Source: PubMed.[1][2] Context: Validates the use of this intermediate in high-value drug discovery campaigns.
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- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone in Cell-Based Assays
Introduction: The Emerging Potential of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic structure in medicinal chemistry, forming the foundation of numerous compounds with significant biological activities.[1][2] Derivatives of this scaffold have demonstrated a wide spectrum of therapeutic potential, including roles as anticancer, antiviral, and anti-inflammatory agents.[1][3] Notably, various substituted imidazo[1,2-a]pyrazines have been identified as potent inhibitors of key cellular signaling molecules, such as Aurora kinases, tubulin, PI3K/mTOR, and cyclin-dependent kinases (CDKs).[4][5][6][7]
This application note provides a comprehensive guide for researchers utilizing 1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone , a specific derivative of this versatile scaffold, in cell-based assays. We will explore its potential mechanisms of action based on the known activities of related compounds and provide detailed protocols for its characterization, including assessing its cytotoxic effects, impact on cell cycle progression, and its influence on key signaling pathways.
Hypothesized Biological Activity and Mechanism of Action
Based on the established activities of the imidazo[1,2-a]pyrazine class of molecules, we can hypothesize that this compound may exhibit inhibitory effects on critical cellular processes implicated in cancer cell proliferation and survival. The primary hypothesized targets and pathways are:
-
Kinase Inhibition: A prominent activity of imidazo[1,2-a]pyrazine derivatives is the inhibition of protein kinases.[4][6][8][9] These enzymes play a central role in cell signaling, and their dysregulation is a hallmark of cancer.[10][11] Key kinase families that could be targeted by this compound include:
-
Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]
The following diagram illustrates the potential signaling pathways that may be affected by this compound.
Caption: Hypothesized signaling pathways affected by the compound.
Experimental Workflows: A Step-by-Step Approach
A systematic evaluation of a novel compound involves a tiered approach, starting with broad assessments of cytotoxicity and progressing to more detailed mechanistic studies. The following workflow is recommended for characterizing this compound.
Caption: Recommended experimental workflow for characterization.
Detailed Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay determines the effect of the compound on cell viability by measuring the metabolic activity of cells.[12][13] Viable cells with active metabolism can convert the yellow tetrazolium salt MTT into a purple formazan product.[12]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock solution (e.g., 10 mM in DMSO). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in sterile PBS to each well.[14][15]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[15]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[13] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Example Data Table:
| Concentration (µM) | % Viability (48h) |
| 0 (Vehicle) | 100 |
| 0.1 | 98.5 |
| 1 | 85.2 |
| 5 | 52.1 |
| 10 | 25.6 |
| 25 | 10.3 |
| 50 | 5.1 |
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of the cell cycle distribution, which is crucial for determining if the compound induces cell cycle arrest.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 500 µL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Pathway Analysis by Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins, providing insights into the compound's effect on signaling pathways.[17]
Protocol:
-
Protein Extraction: Treat cells with the compound at various concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt, phospho-p70S6K, Cyclin B1, phospho-Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Target Localization by Immunofluorescence
Immunofluorescence allows for the visualization of the subcellular localization of target proteins, which can be altered upon compound treatment.[18][19][20][21]
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat with the compound as required.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with the primary antibody in 1% BSA in PBST in a humidified chamber for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody in 1% BSA in PBST for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the experimental results, the following controls and validation steps are essential:
-
Positive and Negative Controls: In each assay, include appropriate positive (a known inhibitor of the hypothesized target) and negative (vehicle control) controls.
-
Dose-Response and Time-Course Studies: Perform experiments over a range of compound concentrations and time points to establish a clear dose-response relationship and understand the kinetics of the cellular response.
-
Orthogonal Assays: Validate key findings using alternative, independent assay methods. For instance, if a kinase is identified as a target, its inhibition should be confirmed using a direct in vitro kinase assay in addition to the cell-based assays.
-
Statistical Analysis: Perform all experiments in at least triplicate and analyze the data using appropriate statistical methods to determine significance.
By adhering to these principles of rigorous experimental design and validation, researchers can confidently characterize the cellular effects of this compound and elucidate its mechanism of action.
References
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Yu, T., et al. (2018). Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Wang, Y., et al. (2022). Design, synthesis, and bioevaluation of imidazo[1,2-a]pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry. Available at: [Link]
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da Silva, F. S., et al. (2022). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Molecules. Available at: [Link]
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Al-Ostath, M. I., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules. Available at: [Link]
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He, W., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Wang, X., et al. (2024). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Gnanasekaran, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
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Gnanasekaran, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]
-
Shi, J., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]
-
ResearchGate. (2023). (PDF) Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals. Available at: [Link]
-
Fancelli, D., et al. (2011). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Al-Duaij, O. K., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Scientific Reports. Available at: [Link]
-
StatPearls. (2025). Western Blot: Principles, Procedures, and Clinical Applications. Available at: [Link]
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NCBI Bookshelf. (2013). Cell Viability Assays. Available at: [Link]
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NCBI. (n.d.). An introduction to Performing Immunofluorescence Staining. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Available at: [Link]
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INiTS. (2020). Cell-based test for kinase inhibitors. Available at: [Link]
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BMG LABTECH. (2020). Kinase assays. Available at: [Link]
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ResearchGate. (n.d.). On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. Available at: [Link]
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TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Available at: [Link]
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Creative Diagnostics. (n.d.). Western Blot-Preparation Protocol. Available at: [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
-
EpigenTek. (n.d.). Immunofluorescence (IF) Protocol. Available at: [Link]
-
T. Horton. (1994). MTT Cell Assay Protocol. Available at: [Link]
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PLOS One. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Available at: [Link]
-
Creative Biolabs. (n.d.). Immunofluorescence Protocol & Troubleshooting. Available at: [Link]
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Application Notes and Protocols for the Investigation of Imidazo[1,2-a]pyrazine Derivatives in Cancer Research
Introduction: The Imidazo[1,2-a]pyrazine Scaffold as a Privileged Structure in Oncology
The landscape of cancer drug discovery is continually evolving, with a persistent demand for novel molecular entities that can overcome the challenges of drug resistance and offer improved therapeutic windows. In this context, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, providing the structural diversity and drug-like properties essential for effective therapeutic agents. Among these, the imidazo[1,2-a]pyrazine core has garnered significant attention as a "privileged scaffold" – a molecular framework that is capable of binding to multiple, distinct biological targets with high affinity.
Derivatives of imidazo[1,2-a]pyrazine have demonstrated a remarkable breadth of anticancer activities, targeting a variety of critical pathways involved in cell proliferation, survival, and metastasis.[1][2][3] This versatility makes the imidazo[1,2-a]pyrazine scaffold a fertile ground for the development of next-generation cancer therapeutics. While the specific compound 1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone is a novel entity within this class, the extensive research on its structural analogues provides a robust framework for investigating its potential as an anticancer agent.
This guide is designed for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the known mechanisms of action for imidazo[1,2-a]pyrazine derivatives, detailed protocols for the in vitro and in vivo evaluation of new compounds like this compound, and expert insights into experimental design and data interpretation.
Known Mechanisms of Action of Imidazo[1,2-a]pyrazine Derivatives in Cancer
The anticancer effects of imidazo[1,2-a]pyrazine derivatives are pleiotropic, stemming from their ability to interact with several key players in cancer cell biology. Understanding these established mechanisms is the first step in designing a logical and efficient screening cascade for a novel analogue.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is one of the most frequently dysregulated signaling cascades in human cancers, playing a central role in cell growth, proliferation, and survival.[4][5][6][7] Overactivation of this pathway, through mutations or other mechanisms, is a key driver of tumorigenesis.[6][7] Several studies have identified imidazo[1,2-a]pyrazine derivatives as potent inhibitors of PI3K and, in some cases, as dual PI3K/mTOR inhibitors.[4][5]
-
Causality behind this as a therapeutic strategy: By inhibiting PI3K and/or mTOR, these compounds can effectively cut off the downstream signals that promote cancer cell proliferation and survival, leading to cell cycle arrest and apoptosis. The development of dual inhibitors is particularly attractive as it can lead to a more comprehensive blockade of the pathway and potentially circumvent resistance mechanisms.[5]
Below is a diagram illustrating the points of intervention for imidazo[1,2-a]pyrazine derivatives within the PI3K/Akt/mTOR pathway.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyrazine derivatives.
Disruption of Microtubule Dynamics
Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by rapid polymerization and depolymerization, is fundamental to the formation of the mitotic spindle during mitosis. Compounds that interfere with microtubule dynamics are among the most successful classes of chemotherapeutic agents.
A number of imidazo[1,2-a]pyrazine derivatives have been identified as potent tubulin polymerization inhibitors.[8] These compounds typically bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules.[8]
-
Causality behind this as a therapeutic strategy: By disrupting microtubule dynamics, these derivatives arrest cells in the G2/M phase of the cell cycle, preventing them from completing mitosis. This prolonged mitotic arrest ultimately triggers the apoptotic cell death cascade.[8]
The following workflow illustrates the consequences of tubulin polymerization inhibition.
Caption: Mechanism of action for tubulin-inhibiting imidazo[1,2-a]pyrazines.
Other Notable Mechanisms
Beyond these two major pathways, the imidazo[1,2-a]pyrazine scaffold has been shown to inhibit other important cancer targets:
-
Aurora Kinases: These are serine/threonine kinases that are key regulators of mitosis. Their inhibition leads to mitotic arrest and apoptosis. Some imidazo[1,2-a]pyrazine derivatives are potent inhibitors of Aurora A and B kinases.[9]
-
c-KIT Kinase: This is a receptor tyrosine kinase, and its mutated, constitutively active forms are drivers in several cancers, including gastrointestinal stromal tumors (GIST).[10][11] Specific derivatives have been developed to inhibit c-KIT, even in imatinib-resistant settings.[10]
-
ENPP1 Inhibition: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a negative regulator of the cGAS-STING pathway, which is crucial for innate immune responses to cancer. Inhibiting ENPP1 can stimulate an anti-tumor immune response.[12]
Experimental Protocols for Characterizing a Novel Imidazo[1,2-a]pyrazine Derivative
The following section provides a logical, step-by-step workflow for the preclinical evaluation of a novel compound such as this compound.
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
This initial assay is crucial for determining the concentration-dependent cytotoxic effects of the compound on various cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7, A549, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[13] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of the compound in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO at the highest concentration used for the compound) and a positive control (e.g., Doxorubicin).
-
Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
-
Expert Insight: It is crucial to test the compound on a panel of cell lines from different cancer types to understand its spectrum of activity. Including a non-cancerous cell line (e.g., Vero, HEK-293) is also important to assess selectivity.[13][14]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol helps to determine if the compound induces cell cycle arrest at a specific phase, which is a hallmark of tubulin inhibitors and some kinase inhibitors.
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. By analyzing a population of cells with flow cytometry, one can distinguish between cells in the G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.
-
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine them with the floating cells from the supernatant. This is critical as apoptotic or arrested cells may detach.
-
Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL PI.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase would suggest a mechanism involving microtubule disruption or inhibition of mitotic kinases.
-
Protocol 3: Western Blotting for Pathway Modulation
Western blotting is essential for confirming the compound's effect on its putative molecular target and downstream signaling proteins.
-
Principle: This technique allows for the detection of specific proteins in a complex mixture. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
-
Step-by-Step Methodology (Example for PI3K/Akt pathway):
-
Cell Lysis: Treat cells with the compound as described for cell cycle analysis. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key pathway proteins overnight at 4°C. For the PI3K/Akt pathway, this would include antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR, total mTOR, and a loading control like GAPDH or β-actin.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: A decrease in the ratio of phosphorylated protein to total protein for key signaling molecules like Akt would confirm the inhibitory effect of the compound on the pathway.[14]
-
Protocol 4: In Vivo Xenograft Tumor Model
This is a critical step to evaluate the anti-tumor efficacy of the compound in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the compound, and tumor growth is monitored over time.
-
Step-by-Step Methodology:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice). All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells in Matrigel/PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The vehicle used for the compound should be administered to the control group. The dose and schedule should be determined from preliminary toxicology and pharmacokinetic studies.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²). Also, monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the compound.
-
-
Expert Insight: The choice of the cell line for the xenograft model is important. It should be one that showed good sensitivity to the compound in vitro.[9][15]
Data Presentation: Benchmarking Compound Potency
To provide a context for the expected potency of a novel imidazo[1,2-a]pyrazine derivative, the following table summarizes the IC50 values of some published analogues against various cancer cell lines.
| Compound ID | Target/Mechanism | Cancer Cell Line | IC50 Value | Reference |
| TB-25 | Tubulin Polymerization Inhibitor | HCT-116 | 23 nM | [8] |
| Compound 42 | PI3Kα/mTOR Dual Inhibitor | PI3Kα enzyme | 0.06 nM | [5] |
| mTOR enzyme | 3.12 nM | [5] | ||
| Compound 10b | Cytotoxic | HepG2 | 18 µM | [13] |
| A375 (Melanoma) | 16 µM | [13] | ||
| Compound 12b | Cytotoxic | MCF-7 | 11 µM | [16] |
| Hep-2 | 11 µM | [16] | ||
| IP-5 | Cytotoxic/Apoptosis Induction | HCC1937 (Breast) | 45 µM | [17][18] |
Conclusion
The imidazo[1,2-a]pyrazine scaffold represents a highly promising starting point for the development of novel anticancer agents with diverse mechanisms of action. For a new entity like this compound, a systematic evaluation beginning with broad cytotoxicity screening, followed by detailed mechanistic studies targeting known pathways for this class of compounds, is a scientifically sound approach. The protocols and insights provided in this guide offer a robust framework for researchers to thoroughly characterize such novel compounds and to determine their potential for further preclinical and clinical development. The self-validating nature of this workflow, from in vitro target engagement to in vivo efficacy, ensures a high degree of confidence in the generated data, ultimately accelerating the journey from the laboratory to the clinic.
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Application Notes and Protocols for the Experimental Evaluation of Imidazo[1,2-a]pyrazine Derivatives
<_ _>
Abstract
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3] Derivatives have shown potential as anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) active agents.[1] This guide provides a comprehensive, technically detailed framework for the preclinical evaluation of novel imidazo[1,2-a]pyrazine derivatives. It is designed for researchers, scientists, and drug development professionals, offering a logical progression from initial screening to in vivo efficacy studies, with a strong emphasis on the rationale behind experimental choices and the establishment of self-validating protocols.
Introduction: The Therapeutic Promise of Imidazo[1,2-a]pyrazines
Imidazo[1,2-a]pyrazines are nitrogen-fused bicyclic heteroaromatic compounds that have garnered significant attention in drug discovery.[1][2] Their structural similarity to purines allows them to interact with a multitude of biological targets.[1] Notably, this class of compounds has yielded potent inhibitors of key signaling proteins implicated in cancer, such as Phosphoinositide 3-kinases (PI3K) and Aurora kinases.[4][5][6][7][8] The versatility of the scaffold allows for substitutions at multiple positions (C2, C3, C6, C8), enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][2]
This document outlines a strategic, tiered approach to systematically evaluate a library of novel imidazo[1,2-a]pyrazine derivatives. The workflow is designed to efficiently identify lead compounds, elucidate their mechanism of action, and provide a preliminary assessment of their drug-like properties.
The Experimental Cascade: A Phased Approach to Drug Discovery
A successful screening campaign requires a logical flow from high-throughput primary assays to more complex, low-throughput secondary and in vivo models. This ensures that resources are focused on the most promising candidates.
Caption: Tiered Experimental Workflow for Compound Evaluation.
Phase 1: Primary Screening for Biological Activity
The initial goal is to rapidly assess the entire compound library for general biological activity, most commonly cytotoxicity against cancer cell lines. This serves as a broad filter to identify compounds that modulate cell viability.
Core Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity.[9] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9][10] The intensity of the resulting color is directly proportional to the number of viable cells.[11]
Protocol Steps:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyrazine derivatives in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plates for a defined period, typically 48-72 hours, at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere.[9]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[9][12]
-
Absorbance Reading: Mix thoroughly and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9] A reference wavelength of >650 nm can be used to subtract background noise.[9]
Data Analysis and Hit Selection
The primary output is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
Data Presentation Example:
| Compound ID | Target Cell Line | IC₅₀ (µM) | Max Inhibition (%) |
| IMP-001 | MCF-7 | 1.2 | 98% |
| IMP-002 | MCF-7 | 15.8 | 85% |
| IMP-003 | MCF-7 | 0.9 | 99% |
| IMP-004 | MCF-7 | > 50 | 20% |
| Doxorubicin | MCF-7 | 0.5 | 100% |
Compounds with low micromolar or nanomolar IC₅₀ values (e.g., IMP-001, IMP-003) are selected as "hits" for further investigation.
Phase 2: Secondary Validation and Mechanism of Action (MOA)
Once hits are identified, the focus shifts to confirming their activity and understanding how they work. Since many imidazo[1,2-a]pyrazines are known kinase inhibitors, a target-based assay is a logical next step.[4][5][6][13]
Core Protocol: In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a specific purified kinase (e.g., PI3Kα, Aurora A). Numerous formats exist, including radiometric and fluorescence/luminescence-based methods.[14][15][16] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are common in high-throughput settings.[16][17]
Principle of TR-FRET Kinase Assay:
A europium (Eu)-labeled anti-phospho-substrate antibody (donor) and a fluorescently labeled substrate (acceptor) are used. When the substrate is phosphorylated by the kinase, the antibody binds. Excitation of the donor (Eu) results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor prevents phosphorylation, disrupting FRET and reducing the signal.
Caption: Principle of a TR-FRET Kinase Inhibition Assay.
Protocol Steps:
-
Reagent Preparation: Prepare assay buffer, kinase, fluorescently labeled substrate, and ATP.
-
Compound Plating: Dispense serial dilutions of the test compounds into a low-volume 384-well plate.
-
Kinase Reaction: Add the kinase and substrate to the wells, followed by ATP to initiate the reaction. Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Detection: Add the Eu-labeled antibody in a stop/detection buffer. Incubate to allow for antibody binding.
-
Signal Reading: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (donor and acceptor).
-
Data Analysis: Calculate the ratio of the acceptor to donor signals and plot against compound concentration to determine the IC₅₀.
Cellular MOA Assays
To confirm that the target inhibition observed in vitro translates to a cellular effect, downstream pathway analysis is crucial. For an Aurora kinase inhibitor, this would involve assessing effects on the cell cycle and mitosis.[5]
-
Cell Cycle Analysis: Treat cells with the compound, fix, stain with a DNA-intercalating dye (e.g., Propidium Iodide), and analyze by flow cytometry. An Aurora B inhibitor would be expected to cause an increase in cells with >4N DNA content due to failed cytokinesis.[5]
-
Apoptosis Assay: Use Annexin V/PI staining and flow cytometry to quantify the induction of programmed cell death following compound treatment.
Phase 3: Preclinical Profiling
Promising compounds with a confirmed mechanism of action must be evaluated for their drug-like properties and in vivo efficacy.
In Vitro ADME/Tox Profiling
-
Metabolic Stability: Incubate the compound with liver microsomes to predict its metabolic clearance rate. This is a crucial parameter for determining oral bioavailability and dosing intervals.[6]
-
hERG Inhibition Assay: Assess the compound's potential to inhibit the hERG potassium channel.[18] Inhibition of this channel can lead to QT interval prolongation and life-threatening cardiac arrhythmias.[18][19] This is a critical safety assay required by regulatory agencies. Automated patch-clamp is the gold standard method.[18][19]
Protocol: Automated Patch-Clamp hERG Assay
-
Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).[20] Culture and prepare a single-cell suspension.
-
Assay Execution: Load the cells and compound solutions onto an automated patch-clamp system (e.g., SyncroPatch, QPatch).[19]
-
Electrophysiology: The system automatically achieves whole-cell configuration and applies a specific voltage protocol to elicit and measure the hERG tail current.[18]
-
Compound Application: The compound is applied at multiple concentrations to determine the dose-dependent inhibition of the hERG current and calculate an IC₅₀. A known hERG blocker (e.g., E-4031) is used as a positive control.[18]
In Vivo Efficacy Studies
The definitive test of an anticancer compound is its ability to inhibit tumor growth in a living organism. The human tumor xenograft model in immunodeficient mice is the most common preclinical model.[21][22][23]
Protocol: Subcutaneous Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).[22][24]
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 million A549 cells) into the flank of each mouse.[22][24]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into vehicle control and treatment groups. Administer the test compound and positive control (e.g., a standard-of-care chemotherapy agent) via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.
-
Monitoring: Monitor animal health and measure tumor volume with calipers 2-3 times per week.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a fixed duration. Tumors are excised and weighed.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the compound's efficacy.
Quantitative Data Summary:
| Parameter | Compound IMP-003 | Vehicle Control |
| Dosing Schedule | 20 mg/kg, p.o., QD x 14 days | 0.5% CMC, p.o. |
| Mean Final Tumor Volume | 250 mm³ | 1200 mm³ |
| Tumor Growth Inhibition | 79% | N/A |
| Body Weight Change | -2% | +5% |
Conclusion
The experimental framework detailed in these application notes provides a rigorous and logical pathway for the evaluation of novel imidazo[1,2-a]pyrazine derivatives. By progressing from broad phenotypic screening to specific target engagement and finally to in vivo efficacy and safety models, researchers can efficiently identify and characterize promising lead candidates for further drug development. Each step is designed to build upon the last, ensuring that decisions to advance a compound are supported by a robust and comprehensive dataset.
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hERG Safety Assay. (n.d.). Evotec. Retrieved from [Link]
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Application Note: Precision Synthesis of 1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone Derivatives
Abstract
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., mTOR, PI3K, and JAK inhibitors). While C3-functionalization is critical for structure-activity relationship (SAR) tuning, the electron-deficient nature of the pyrazine ring renders classical Friedel–Crafts acylation ineffective. This application note details two validated, high-fidelity protocols for synthesizing 1-(imidazo[1,2-a]pyrazin-3-yl)ethanone derivatives: (1) Regioselective C3-Magnesiation (Turbo-Grignard) for direct functionalization, and (2) Palladium-Catalyzed Stille Coupling for modular library generation.
Introduction & Retrosynthetic Analysis[1]
The this compound moiety presents a synthetic challenge.[1] Unlike its electron-rich congener imidazo[1,2-a]pyridine, the pyrazine nitrogen atoms withdraw electron density, significantly raising the activation energy for electrophilic aromatic substitution (SEAr) at the C3 position.
Consequently, standard acylation conditions (e.g., AcCl, AlCl₃) often result in decomposition or negligible yields. To overcome this, we utilize polarity reversal (umpolung) via metallation or transition-metal catalysis.
Retrosynthetic Logic
-
Path A (Metalation): Exploits the acidity of the C3-H bond (pKa ~ 30) using sterically hindered bases (Knochel-Hauser) to generate a nucleophilic species.
-
Path B (Cross-Coupling): Utilizes a pre-functionalized 3-halo intermediate to install the acetyl group via Pd-catalysis.
Figure 1: Retrosynthetic disconnection showing the two primary routes for C3-acetylation.
Protocol A: Regioselective C3-Magnesiation (The "Turbo-Grignard" Route)
Mechanism: This method utilizes the "Turbo-Grignard" reagent (TMPMgCl·LiCl).[2][3] The bulky TMP (2,2,6,6-tetramethylpiperidide) base kinetically favors deprotonation at the most accessible yet acidic position (C3), avoiding ring opening or polymerization common with simple alkyl lithiums.
Materials
-
Substrate: Imidazo[1,2-a]pyrazine (1.0 equiv)
-
Reagent: TMPMgCl·LiCl (1.0 M in THF/Toluene) (1.2 equiv)
-
Electrophile: Acetyl chloride (1.5 equiv) or Acetic anhydride
-
Additive: CuCN·2LiCl (1.0 M solution in THF) (0.2 equiv) - Optional but recommended for transmetallation to boost yield.
-
Solvent: Anhydrous THF
Step-by-Step Procedure
-
Setup: Flame-dry a 25 mL Schlenk flask and purge with Argon. Add Imidazo[1,2-a]pyrazine (1.0 mmol) and anhydrous THF (5 mL).
-
Metallation: Cool the solution to -78 °C . Add TMPMgCl[2][3]·LiCl (1.2 mmol) dropwise over 5 minutes.
-
Critical Checkpoint: The solution typically turns dark yellow/orange, indicating the formation of the magnesiated species.
-
Incubation: Stir at -78 °C for 30 minutes. (Note: Unlike pyridines, pyrazines are sensitive; do not warm above -40 °C during this step).
-
-
Transmetallation (Optional): Add CuCN·2LiCl (0.2 mmol) at -78 °C and allow to warm to -40 °C for 10 minutes. This forms a more reactive organocopper species.
-
Acylation: Cool back to -78 °C. Add Acetyl chloride (1.5 mmol) dropwise.
-
Warming: Allow the reaction to warm slowly to room temperature over 2 hours.
-
Quench: Quench with saturated aqueous NH₄Cl (5 mL) and extract with EtOAc (3 x 10 mL).
-
Purification: Dry organic layers over Na₂SO₄, concentrate, and purify via flash chromatography (DCM:MeOH gradient).
Expected Yield: 60–75%
Protocol B: Palladium-Catalyzed Stille Coupling (Modular Route)
Mechanism: This route is preferred when the core scaffold contains sensitive functional groups that cannot survive strong bases. It proceeds via a masked ketone (ethoxyvinyl) which is hydrolyzed to the acetyl group.
Materials
-
Substrate: 3-Bromoimidazo[1,2-a]pyrazine (1.0 equiv)
-
Coupling Partner: Tributyl(1-ethoxyvinyl)tin (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂
-
Solvent: 1,4-Dioxane or Toluene (degassed)
-
Hydrolysis: 1N HCl
Step-by-Step Procedure
-
Degassing: In a microwave vial or sealed tube, combine 3-Bromoimidazo[1,2-a]pyrazine (1.0 mmol) and 1,4-Dioxane (10 mL). Sparge with Argon for 10 minutes.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol) and Tributyl(1-ethoxyvinyl)tin (1.2 mmol).
-
Reaction: Seal and heat to 90–100 °C for 4–12 hours (or 110 °C for 30 min in a microwave reactor).
-
Monitoring: Monitor by LC-MS for the disappearance of the bromide and formation of the vinyl ether intermediate (M+H = Target + 28 mass units approx).
-
-
Hydrolysis (The "Unmasking"): Cool to room temperature. Add 1N HCl (5 mL) directly to the reaction mixture and stir vigorously for 1 hour.
-
Note: This converts the enol ether en route to the ketone.
-
-
Workup: Neutralize with saturated NaHCO₃. Extract with EtOAc.
-
Purification: Flash chromatography (Hexane:EtOAc).
Expected Yield: 70–85%
Analytical Data & Comparison
The following signals are diagnostic for the successful formation of this compound.
| Feature | 1H NMR (DMSO-d6, 400 MHz) | Interpretation |
| Acetyl -CH3 | δ 2.65 (s, 3H) | Distinct singlet, deshielded by carbonyl. |
| C2-H | δ 8.60 - 8.70 (s, 1H) | Characteristic singlet for the imidazole ring proton. |
| C5-H | δ 9.30 (d, 1H) | Most deshielded aromatic proton (near bridgehead N). |
| C8-H | δ 9.15 (d, 1H) | Doublet, coupling with C6. |
Method Selection Guide
| Parameter | Method A (Turbo-Grignard) | Method B (Stille Coupling) |
| Step Count | 1 (Direct) | 2 (Bromination + Coupling) |
| Atom Economy | High | Low (Tin waste) |
| Functional Group Tolerance | Low (Sensitive to electrophiles/protons) | High (Tolerates esters, nitriles) |
| Scalability | Moderate (Cryogenic required) | High (Batch or Flow) |
| Primary Use Case | Early discovery / Simple cores | Late-stage diversification / Complex cores |
Workflow Visualization
Figure 2: Decision tree for selecting the optimal synthetic pathway based on substrate complexity.
References
-
Regioselective Metalation: Gembus, V., et al. "Calculation-Assisted Regioselective Functionalization of the Imidazo[1,2-a]pyrazine Scaffold via Zinc and Magnesium Organometallic Intermediates." Organic Letters, 2012.[4] Link
-
Pd-Catalyzed Functionalization: Goel, R., et al. "Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications." Organic & Biomolecular Chemistry, 2019. Link
-
General Synthesis: El Akkaoui, A., et al. "Synthesis and Functionalization of Imidazo[1,2-b]pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions." ChemistrySelect, 2021.[5] (Analogous chemistry for pyrazines). Link
-
Turbo-Grignard Reagents: Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004. Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Guide: 1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone for Target Identification
Executive Summary & Strategic Utility
1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone (CAS: 78109-26-9) serves as a critical pharmacophore intermediate in the design of ATP-competitive kinase inhibitors. The imidazo[1,2-a]pyrazine core acts as a bioisostere of the adenine ring found in ATP, allowing it to anchor into the hinge region of kinase active sites.
For target identification (Target ID) and mechanism of action (MoA) studies, the C3-acetyl (ethanone) moiety provides a unique, solvent-exposed vector for derivatization. Unlike modifications to the pyrazine ring—which often disrupt essential hydrogen bonding with the kinase hinge—the C3-acetyl group allows for the attachment of chemical handles (biotin, alkynes, diazirines) with minimal steric penalty.
This guide details the protocol for converting this building block into a Chemoproteomic Probe to identify unknown kinase targets or off-targets via Activity-Based Protein Profiling (ABPP).
Chemical Biology: From Scaffold to Probe
To utilize this molecule for target identification, it must be functionalized into a probe that can (1) bind the target, (2) covalently crosslink (optional), and (3) be enriched for Mass Spectrometry (MS) analysis.
Strategic Derivatization of the C3-Ethanone
The ketone functionality at the C3 position is the "exit vector." It points towards the solvent front in most kinase co-crystal structures (e.g., Entospletinib bound to Syk). We utilize this to attach a Click Chemistry handle .
Synthesis Workflow (DOT Diagram)
Figure 1: Synthetic route transforming the ethanone scaffold into a functional chemoproteomic probe via reductive amination to install an alkyne handle.
Probe Design Logic
| Component | Function | Chemical Choice |
| Warhead | Binds Target | Imidazo[1,2-a]pyrazine core (ATP mimetic) |
| Linker | Spacer | Alkyl chain (C4-C6) derived from the ethanone modification to prevent steric clash. |
| Handle | Enrichment | Terminal Alkyne (for Click Chemistry) is preferred over bulky biotin to maintain cell permeability. |
Protocol: Chemoproteomic Target Deconvolution
This protocol describes the Lysate-Based Kinase Enrichment using an alkyne-derivative of this compound.
Materials Required
-
Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% NP-40, 1x Protease/Phosphatase Inhibitors.
-
Probe: Alkyne-functionalized Imidazo[1,2-a]pyrazine (synthesized from the ethanone).
-
Competitor: Unmodified this compound (or parent drug).
-
Click Reagents: TBTA (Ligand), CuSO4, TCEP (Reductant), Biotin-Azide.
-
Beads: Streptavidin Magnetic Beads (e.g., Dynabeads).
Step-by-Step Methodology
Phase 1: Incubation & Binding
-
Harvest Cells: Collect
cells (e.g., HeLa, Jurkat) and wash with cold PBS. -
Lysis: Resuspend in Lysis Buffer. Sonicate (3x 10s pulses). Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.
-
Protein Normalization: Dilute lysate to 2 mg/mL.
-
Competition Control (Crucial for Specificity):
-
Sample A (Probe): Add DMSO vehicle.
-
Sample B (Competition): Add 20x excess of free this compound (the "cold" competitor). Incubate for 30 min at RT.
-
Rationale: The "cold" molecule occupies the specific binding sites, preventing the probe from binding. Targets that disappear in Sample B are specific; those remaining are non-specific background.
-
-
Probe Addition: Add the Alkyne-Probe (final conc. 10 µM) to both samples. Incubate 1 hour at RT with rotation.
Phase 2: Click Chemistry (CuAAC)
-
Prepare a Click Master Mix (add in order):
-
TBTA (100 µM)
-
CuSO4 (1 mM)
-
Biotin-Azide (100 µM)
-
TCEP (1 mM) — Add last to initiate.
-
-
Add Master Mix to lysate samples.
-
Incubate 1 hour at RT.
-
Precipitation: Add cold Methanol/Chloroform (4:1) to precipitate proteins and remove excess unreacted reagents. Wash pellet 2x with Methanol.
Phase 3: Enrichment & Digestion
-
Resuspend protein pellet in 1% SDS / PBS. Heating (5 min, 95°C) may be required.
-
Dilute SDS to <0.2% with PBS.
-
Add Streptavidin Magnetic Beads (50 µL slurry). Incubate 2 hours at RT.
-
Stringent Washing:
-
2x 1% SDS in PBS (removes sticky proteins).
-
2x 4M Urea (unfolds non-covalent binders).
-
4x 50 mM Ammonium Bicarbonate (AMBIC).
-
-
On-Bead Digestion: Add Trypsin (1 µg) in AMBIC. Incubate overnight at 37°C.
-
Collect supernatant (peptides) for LC-MS/MS analysis.
Data Analysis & Validation Logic
The Filtering Pipeline
Raw MS data must be filtered to identify high-confidence targets.
-
Filter 1: Enrichment Ratio:
. -
Filter 2: Competition Ratio:
. -
Filter 3: Domain Annotation: Protein must contain a Kinase Domain or nucleotide-binding fold (Gene Ontology check).
Pathway Visualization (Graphviz)
The following diagram illustrates the logic for distinguishing a True Target from a False Positive using the competition assay described above.
Figure 2: Decision tree for validating targets identified via the ethanone-derived probe. Competition with the parent molecule is the primary determinant of specificity.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Protein Recovery | Inefficient Click Reaction | Use fresh TCEP. Ensure lysate is not containing EDTA (chelates Copper). |
| High Background | Non-specific binding to beads | Increase washing stringency (use 4M Urea or 6M Guanidine). |
| Probe not binding | Steric hindrance at C3 | The ethanone linker might be too short. Synthesize a longer linker (e.g., using a PEG spacer) via the ketone condensation. |
| Precipitation | Probe insolubility | Dissolve probe in DMSO; ensure final DMSO concentration in lysate is <1%. |
References
-
Mullard, A. (2017). "Refining the kinase inhibitor arsenal." Nature Reviews Drug Discovery, 16, 305. Link
-
Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry, 77, 383-414. Link
-
Goel, R., et al. (2023). "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity."[1][2] RSC Advances, 13, 36045-36054. Link
-
Curran, P. J., et al. (2010).[3] "Discovery of imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(17), 5170-5174.[3] Link
-
Li, X., et al. (2023).[4][5] "Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold." Chemical Science, 14, 11234. Link
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 3. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calculation-assisted regioselective functionalization of the imidazo[1,2- a ]pyrazine scaffold via zinc and magnesium organometallic intermediates - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02893C [pubs.rsc.org]
Application Notes and Protocols for the Analytical Characterization of 1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
Introduction
1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone is a nitrogen-containing heterocyclic compound of significant interest in pharmaceutical research and development. The imidazo[1,2-a]pyrazine scaffold is a key structural motif in numerous biologically active molecules, exhibiting a wide range of therapeutic properties.[1][2] Rigorous and reliable analytical characterization is paramount to ensure the identity, purity, and quality of this compound, which are critical aspects of the drug discovery and development process.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the thorough characterization of this compound. The protocols detailed herein are grounded in established scientific principles and are designed to be self-validating systems, ensuring the generation of robust and reproducible data.
Structural Elucidation and Identification
A multi-technique approach is essential for the unambiguous structural confirmation of this compound. This section outlines the core spectroscopic and spectrometric methods for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are critical for confirming the connectivity of atoms in this compound.
Rationale for Experimental Choices: The choice of a deuterated solvent is crucial for NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for imidazo[1,2-a]pyrazine derivatives due to its excellent solubilizing properties for a wide range of organic compounds.[3] Tetramethylsilane (TMS) is the universally accepted internal standard for referencing chemical shifts to 0 ppm.
Predicted ¹H and ¹³C NMR Data:
While experimental data for the target molecule is not publicly available, based on the analysis of similar imidazo[1,2-a]pyrazine structures, the following chemical shifts can be anticipated.[1][4]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | N | - | - |
| 2 | CH | ~8.0-8.2 (s) | ~145-150 |
| 3 | C | - | ~120-125 |
| 4 | N | - | - |
| 5 | CH | ~9.0-9.2 (d) | ~140-145 |
| 6 | CH | ~7.8-8.0 (d) | ~115-120 |
| 7 | C | - | ~130-135 |
| 8 | CH | ~8.5-8.7 (s) | ~125-130 |
| 9 (C=O) | C | - | ~190-195 |
| 10 (CH₃) | CH₃ | ~2.5-2.7 (s) | ~25-30 |
Note: s = singlet, d = doublet. Actual chemical shifts and coupling constants would need to be determined experimentally.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS in a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
Probe: A broadband or dual-channel probe suitable for ¹H and ¹³C detection.
-
Temperature: Set the probe temperature to 25 °C.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Interpretation:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Assign the peaks based on their chemical shifts, multiplicities, and integration values, correlating them with the expected structure. Two-dimensional NMR experiments such as COSY and HSQC can be employed for unambiguous assignments.
-
Visualization of the NMR Workflow:
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.
Rationale for Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique suitable for polar, non-volatile molecules like this compound, minimizing fragmentation during ionization and providing a clear molecular ion peak.[1]
Expected Mass Spectrometric Data:
-
Molecular Formula: C₈H₇N₃O
-
Monoisotopic Mass: 161.0589 g/mol
-
Expected HRMS (ESI+) Result: [M+H]⁺ = 162.0662
Fragmentation Pattern: While the exact fragmentation is instrument-dependent, common fragmentation pathways for similar heterocyclic compounds involve the loss of small neutral molecules or radicals.[5][6] For this compound, potential fragmentations could include the loss of the acetyl group or cleavage of the imidazopyrazine ring system.
Experimental Protocol: HRMS (ESI-TOF) Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Mass Spectrometer: An ESI time-of-flight (TOF) or Orbitrap mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum, ensuring sufficient resolution to determine the accurate mass.
-
-
Data Analysis:
-
Identify the [M+H]⁺ ion peak.
-
Compare the experimentally determined accurate mass with the theoretical mass calculated for the protonated molecular formula (C₈H₈N₃O⁺). A mass accuracy of <5 ppm is generally considered acceptable for confirmation of the elemental composition.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expected FT-IR Absorptions:
Based on the structure of this compound and data from related compounds, the following characteristic absorption bands are expected.[1][7]
Table 2: Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3100-3000 | Aromatic C-H | Stretching |
| ~1680-1660 | C=O (ketone) | Stretching |
| ~1640-1500 | C=C and C=N | Stretching in aromatic rings |
| ~1450-1350 | C-H | Bending |
| ~1300-1000 | C-N | Stretching |
Experimental Protocol: FT-IR (ATR) Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the attenuated total reflectance (ATR) crystal.
-
Instrument Setup:
-
Spectrometer: A Fourier-transform infrared spectrometer equipped with an ATR accessory.
-
Scan Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum.
-
Identify and assign the major absorption bands to the corresponding functional groups.
-
Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound and for its quantification in various matrices.
Rationale for Experimental Choices: Reversed-phase HPLC (RP-HPLC) is a versatile and widely used technique for the separation of moderately polar to nonpolar compounds. A C18 column is a common choice for the stationary phase, offering good retention and separation of a broad range of analytes.[8] A mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol) allows for the fine-tuning of the separation.
Proposed HPLC Method:
Table 3: Recommended RP-HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Purity Analysis
-
Solution Preparation:
-
Standard Solution: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Prepare the sample to be analyzed at the same concentration as the standard solution.
-
-
Instrument Setup and System Suitability:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Perform system suitability tests as per pharmacopeial guidelines (e.g., USP <621> or Ph. Eur. 2.2.46) by making replicate injections of the standard solution.[9][10] Key parameters to evaluate include retention time repeatability, peak area precision, tailing factor, and theoretical plates.
-
-
Analysis:
-
Inject the sample solution and run the gradient program.
-
Record the chromatogram.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Calculate the purity by the area normalization method, assuming all impurities have a similar response factor at the detection wavelength.
-
Visualization of the HPLC Analysis Workflow:
Caption: Workflow for HPLC purity determination.
Analytical Method Validation
Any analytical method used for quality control must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12]
Table 4: Key Validation Parameters for the HPLC Method
| Parameter | Purpose |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical response over a defined range. |
| Range | The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Elemental Composition
Elemental Analysis
Elemental analysis is a fundamental technique to confirm the empirical formula of a pure organic compound by determining the mass percentages of carbon, hydrogen, and nitrogen.
Theoretical Elemental Composition for C₈H₇N₃O:
-
Carbon (C): 59.62%
-
Hydrogen (H): 4.38%
-
Nitrogen (N): 26.07%
-
Oxygen (O): 9.93% (typically determined by difference)
Experimental Protocol: CHN Analysis
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the dry, pure compound into a tin capsule.
-
Instrument Setup:
-
Elemental Analyzer: A CHN(S) elemental analyzer.
-
Calibration: Calibrate the instrument using a certified organic standard (e.g., acetanilide).
-
-
Analysis:
-
Introduce the sample into the combustion chamber of the analyzer.
-
The instrument will combust the sample at a high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.
-
-
Data Analysis:
-
The instrument software calculates the percentage of C, H, and N in the sample.
-
Compare the experimental values with the theoretical values. The experimental results should be within ±0.4% of the theoretical values to be considered acceptable.[13]
-
Conclusion
The analytical methods detailed in these application notes provide a robust framework for the comprehensive characterization of this compound. The combination of NMR, MS, and FT-IR spectroscopy allows for unambiguous structural elucidation, while HPLC is the cornerstone for purity assessment and quantification. Elemental analysis provides the final confirmation of the elemental composition. Adherence to these protocols, coupled with proper method validation, will ensure the generation of high-quality, reliable data essential for advancing research and development in the pharmaceutical industry.
References
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances. [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (n.d.). ACS Omega. [Link]
-
USP General Chapter <621> Chromatography. (n.d.). US Pharmacopeia. [Link]
-
General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. (2022). European Directorate for the Quality of Medicines & HealthCare. [Link]
-
Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2021). Research Journal of Pharmacy and Technology. [Link]
-
Isatin 3-hydrazone | C8H7N3O. (n.d.). PubChem. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]
-
Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. (2020). Journal of Mass Spectrometry. [Link]
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Discovery of Novel Benzo[8][10]imidazo[1,2-a]pyrazin-1-amine-3-amide-one Derivatives as Anticancer Human A2A Adenosine Receptor Antagonists. (2022). Journal of Medicinal Chemistry. [Link]
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Discovery and optimization of imidazo[1,2-a]pyridine inhibitors of insulin-like growth factor-1 receptor (IGF-1R). (2009). Bioorganic & Medicinal Chemistry Letters. [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Publishing. [Link]
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2.2.46. Chromatographic separation techniques. (n.d.). uspbpep.com. [Link]
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Development and validation of RP-HPLC method for estimation of Vonoprazan in bulk drug and formulation. (2025). IJIRT Journal. [Link]
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2.2.46. Chromatographic Separation Techniques. (n.d.). Scribd. [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Publishing. [Link]
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A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. [Link]
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FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. (2008). ResearchGate. [Link]
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2.2.45. SUPERCRITICAL FLUID CHROMATOGRAPHY 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. (n.d.). pheur.eu. [Link]
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RP-HPLC Method Development and Validation for Pioglitazone in Bulk and Marketed Formulation. (n.d.). Der Pharma Chemica. [Link]
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Are You Sure You Understand USP <621>?. (2024). Chromatography Online. [Link]
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Elemental Analysis and Chemical Properties. (n.d.). Clariant Analytical Sciences. [Link]
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A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. (2023). IU Indianapolis ScholarWorks. [Link]
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EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. (2022). ECA Academy. [Link]
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Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. [Link]
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Understanding the Latest Revisions to USP <621>. (n.d.). Agilent. [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). scirp.org. [Link]
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Development and validation of a new RP-HPLC method for the determination of process related impurities in pioglitazone hydrochloride. (n.d.). European Journal of Chemistry. [Link]
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USP-NF 621 Chromatography. (n.d.). Scribd. [Link]
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Elemental Analysis – Technical Resources. (2024). Dept. of Pharmaceutical and Pharmacological Sciences Unipd. [Link]
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Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). MDPI. [Link]
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Quality Guidelines. (n.d.). ICH. [Link]
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Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: Optimization of the aniline. (2009). ResearchGate. [Link]
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ICH Q2 Validation of Analytical Procedures. (2024). YouTube. [Link]
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The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Heterocycle in Modern Drug Discovery
The imidazo[1,2-a]pyrazine core, a nitrogen-containing bridged heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural features, analogous to purines, allow it to interact with a wide array of biological targets, making it a versatile starting point for the development of novel therapeutics. This guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic applications of imidazo[1,2-a]pyrazine derivatives for researchers, scientists, and drug development professionals.
Synthetic Strategies: Building the Imidazo[1,2-a]pyrazine Core
The construction of the imidazo[1,2-a]pyrazine ring system can be achieved through several synthetic routes. A common and efficient approach is the condensation of an aminopyrazine with an α-haloketone. Multi-component reactions have also gained prominence for their efficiency and ability to generate diverse libraries of compounds in a single step.
General Synthetic Protocol: One-Pot, Three-Component Condensation
A highly efficient method for synthesizing substituted imidazo[1,2-a]pyrazines is the one-pot, three-component reaction involving an aminopyrazine, an aldehyde, and an isocyanide, often catalyzed by a Lewis acid like iodine.[1][2] This approach allows for the introduction of diversity at multiple positions of the scaffold in a single synthetic operation.
Caption: General workflow for a three-component synthesis of Imidazo[1,2-a]pyrazine derivatives.
Detailed Experimental Protocol: Iodine-Catalyzed Three-Component Synthesis [1][2]
This protocol describes a general procedure for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyrazines.
Materials:
-
2-Aminopyrazine (1.0 mmol)
-
Substituted aldehyde (1.0 mmol)
-
tert-Butyl isocyanide (1.0 mmol)
-
Iodine (0.5 mol%)
-
Ethanol (as solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
TLC plates
Procedure:
-
To a solution of 2-aminopyrazine (1.0 mmol) and a substituted aldehyde (1.0 mmol) in ethanol in a round-bottom flask, add tert-butyl isocyanide (1.0 mmol).
-
Add iodine (0.5 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, a precipitate will typically form.
-
Filter the precipitate and wash it with excess ethanol.
-
Dry the solid under vacuum to obtain the crude product.
-
The crude product can be further purified by crystallization from ethanol.
Causality Behind Experimental Choices:
-
Iodine as a Catalyst: Iodine acts as a mild Lewis acid, activating the aldehyde for nucleophilic attack by the aminopyrazine to form the imine intermediate. Its low cost and low toxicity make it an attractive catalyst.[1]
-
One-Pot Reaction: This approach is highly efficient as it avoids the isolation of intermediates, saving time and resources. It also allows for the rapid generation of a library of compounds by varying the aldehyde and isocyanide components.[1]
-
Room Temperature Reaction: The ability to conduct the reaction at room temperature is advantageous as it reduces energy consumption and minimizes the potential for side reactions that can occur at higher temperatures.[2]
Biological Evaluation of Imidazo[1,2-a]pyrazine Derivatives
The diverse biological activities of imidazo[1,2-a]pyrazine derivatives necessitate a range of assays to characterize their therapeutic potential. Key areas of investigation include their anticancer, kinase inhibitory, and phosphodiesterase (PDE) inhibitory activities.
Antiproliferative Activity Assessment
A fundamental step in evaluating the anticancer potential of these compounds is to determine their ability to inhibit the growth of cancer cells. The MTT and CellTiter-Glo® assays are commonly used for this purpose.
Protocol: MTT Assay for Cell Viability [3][4][5][6]
This protocol provides a step-by-step method for assessing the cytotoxicity of imidazo[1,2-a]pyrazine derivatives against a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Imidazo[1,2-a]pyrazine derivative to be tested
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyrazine derivative in complete cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting the percentage of cell viability against the compound concentration.
Principle of the Assay: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt MTT to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[3]
Kinase Inhibition Assays
Many imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of various protein kinases, such as Aurora kinases and PI3-kinases, which are often dysregulated in cancer.[7][8]
Caption: Workflow for a typical in vitro kinase inhibition assay.
Protocol: ADP-Glo™ Kinase Assay for Aurora Kinase B [9][10][11]
This protocol outlines a method for measuring the inhibitory activity of imidazo[1,2-a]pyrazine derivatives against Aurora Kinase B.
Materials:
-
Recombinant Aurora Kinase B
-
Kinase substrate (e.g., Myelin Basic Protein)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Imidazo[1,2-a]pyrazine derivative to be tested
-
96-well or 384-well white assay plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare the kinase reaction buffer, ATP solution, and substrate solution as per the manufacturer's instructions. Prepare serial dilutions of the imidazo[1,2-a]pyrazine derivative.
-
Kinase Reaction: In a white assay plate, add the kinase, the test compound at various concentrations, and the substrate. Initiate the reaction by adding ATP. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 45 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent and incubating at room temperature for 40 minutes. This step converts the generated ADP to ATP.
-
Luminescence Measurement: Add the Kinase Detection Reagent and incubate for another 30-60 minutes at room temperature. This reagent contains luciferase and luciferin, which generate a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure the luminescence using a luminometer. The inhibitory activity of the compound is determined by the reduction in the luminescent signal compared to the positive control. Calculate the IC₅₀ value.
Principle of the Assay: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. Inhibitors of the kinase will reduce the amount of ADP produced, leading to a decrease in the luminescent signal.[7][10][12]
Phosphodiesterase (PDE) Inhibition Assays
Imidazo[1,2-a]pyrazine derivatives have also shown promise as inhibitors of phosphodiesterases (PDEs), enzymes that regulate the levels of cyclic nucleotides like cAMP and cGMP.
Protocol: PDE Activity Assay (Colorimetric) [13][14]
This protocol describes a method to screen for inhibitors of PDE activity.
Materials:
-
Purified PDE enzyme
-
cAMP or cGMP substrate
-
5'-Nucleotidase
-
PDE Assay Buffer
-
Imidazo[1,2-a]pyrazine derivative to be tested
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
96-well plate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the PDE assay buffer, the test compound at various concentrations, and the PDE enzyme.
-
Substrate Addition: Initiate the reaction by adding the cAMP or cGMP substrate.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time.
-
5'-Nucleotidase Addition: Stop the PDE reaction (e.g., by heating) and then add 5'-nucleotidase to convert the 5'-AMP or 5'-GMP product to adenosine or guanosine and inorganic phosphate.
-
Phosphate Detection: Add the phosphate detection reagent and incubate to allow for color development.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: The amount of phosphate produced is proportional to the PDE activity. A decrease in absorbance in the presence of the test compound indicates PDE inhibition. Calculate the IC₅₀ value.
Principle of the Assay: This is a two-step enzymatic assay. In the first step, PDE hydrolyzes the cyclic nucleotide substrate to its corresponding 5'-monophosphate. In the second step, 5'-nucleotidase cleaves the phosphate group from the 5'-monophosphate. The released inorganic phosphate is then quantified using a colorimetric reagent.[13][14]
Key Signaling Pathways Targeted by Imidazo[1,2-a]pyrazine Derivatives
The therapeutic effects of imidazo[1,2-a]pyrazine derivatives are often attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes.[9][15][16] Dysregulation of this pathway is a common feature in many cancers, making it an attractive target for cancer therapy.
Caption: Simplified PI3K/Akt signaling pathway and the point of intervention by Imidazo[1,2-a]pyrazine inhibitors.
The Aurora Kinase Signaling Pathway
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis.[17] Their overexpression is frequently observed in various cancers, and they are considered promising targets for anticancer drug development.
Caption: Role of Aurora kinases in mitosis and their inhibition by Imidazo[1,2-a]pyrazine derivatives.
Summary of Biological Activities
The following table summarizes the in vitro activities of selected imidazo[1,2-a]pyrazine derivatives against various biological targets.
| Compound ID | Target | Assay Type | IC₅₀ (µM) | Cell Line/System | Reference |
| 10b | Anticancer | MTT Assay | 20 | Hep-2 | [18] |
| 10b | Anticancer | MTT Assay | 18 | HepG2 | [18] |
| 10b | Anticancer | MTT Assay | 21 | MCF-7 | [18] |
| 10b | Anticancer | MTT Assay | 16 | A375 | [18] |
| Compound 7 | ENPP1 | Biochemical Assay | 0.0057 | Purified Enzyme | [2] |
| Compound 3c | CDK9 | Kinase Assay | 0.16 | Purified Enzyme | [19] |
| Compound 3c | Anticancer | MTT Assay | 6.66 | Average of 3 cell lines | [19] |
| SCA41 | Antiproliferative | Cell Growth Assay | - | Dami cells | [20] |
| SCA44 | Antiproliferative | Cell Growth Assay | - | Dami cells | [20] |
Conclusion
The imidazo[1,2-a]pyrazine scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic tractability and ability to interact with a multitude of biologically relevant targets have led to the identification of numerous potent and selective inhibitors with therapeutic potential in oncology, inflammation, and infectious diseases. The protocols and information provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of this important class of heterocyclic compounds.
References
-
Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic drawing of the PI3K/Akt signaling pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Retrieved from [Link]
-
Cusabio. (n.d.). PI3K-Akt signaling pathway. Retrieved from [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Retrieved from [Link]
-
RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
-
Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. (2022). Molecules. [Link]
-
Enzyme assays for cGMP hydrolysing Phosphodiesterases. (n.d.). Methods in Molecular Biology. [Link]
-
Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. (2020). Bio-protocol. [Link]
-
ResearchGate. (2025). Imidazo[1,2-a]pyrazines. [Link]
-
Antiproliferative effects of imidazo[1,2-a]pyrazine derivatives on the Dami cell line. (1999). European Journal of Pharmacology. [Link]
-
Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. (2025). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. (2024). Journal of Medicinal Chemistry. [Link]
-
Springer Nature Experiments. (n.d.). Measuring PI3K Lipid Kinase Activity. Retrieved from [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences. [Link]
-
RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
-
protocols.io. (2024). In vitro kinase assay. [Link]
-
Journal of Medicinal Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Sci-Hub. (1998). Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. [Link]
-
UCL Discovery. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone
Introduction
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including inhibitors for Aurora kinase, Gαq/11, and CDK9.[1][2][3] The target molecule, 1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone, is a key building block for developing these advanced pharmaceutical agents. Its synthesis is most effectively achieved through a multicomponent reaction (MCR), specifically the Groebke-Blackburn-Bienaymé (GBB) reaction.[4][5]
MCRs are powerful tools known for their efficiency in building molecular complexity in a single step, thereby reducing waste and saving time.[6][7][8] However, the GBB reaction, like many MCRs, can be sensitive to various parameters, often leading to challenges in achieving consistently high yields. This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals to diagnose issues, optimize reaction conditions, and significantly improve the yield and purity of this compound.
Understanding the Core Synthesis: The Groebke-Blackburn-Bienaymé Reaction
The synthesis of the target compound typically involves a one-pot, three-component reaction between an aminopyrazine, an α-haloketone (or a surrogate), and an isocyanide, often catalyzed by a Lewis or Brønsted acid.
Typical Reactants:
-
Amine: 2-Aminopyrazine
-
Carbonyl Source: While the user is asking for an ethanone, the GBB reaction typically uses an aldehyde. To get the desired product, one would typically use a protected acetyl-aldehyde equivalent or a post-synthetic modification. For the purpose of this guide, we will focus on the core GBB reaction which forms the imidazo[1,2-a]pyrazine ring system, as this is where the primary yield challenges lie. A common aldehyde used is benzaldehyde.
-
Isocyanide: Tosylmethyl isocyanide (TosMIC) or another suitable isocyanide.
A plausible reaction mechanism involves the initial formation of an imine from the aminopyrazine and the aldehyde, which is then activated by the catalyst. This is followed by a [4+1] cycloaddition with the isocyanide, and subsequent aromatization to yield the final product.
Caption: Simplified workflow of the GBB reaction for imidazo[1,2-a]pyrazine synthesis.
Troubleshooting Guide & FAQs
This section is designed to address the most common issues encountered during the synthesis.
Q1: My reaction yield is consistently low (<40%). What are the most critical parameters to investigate first?
Low yield is the most frequent complaint. Before making drastic changes, systematically evaluate the following critical factors.
A1: The three most common culprits for low yields are (1) catalyst activity, (2) reagent and solvent quality, and (3) reaction temperature.
-
Catalyst Choice and Activity: The GBB reaction is often catalyzed by Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃) or Brønsted acids (e.g., TsOH).[4][9] Lewis acids, particularly triflates, are notoriously hygroscopic. Anhydrous conditions are critical.
-
Troubleshooting Action:
-
Dry your catalyst under high vacuum before use.
-
Consider using a more robust catalyst. For instance, molecular iodine has been shown to be an effective, cost-efficient, and less moisture-sensitive catalyst for similar syntheses.[10][11][12]
-
Run a small-scale trial comparing your current catalyst with an alternative like Yb(OTf)₃, which has demonstrated efficiency in preparing similar scaffolds.[9]
-
-
-
Reagent and Solvent Purity:
-
Aminopyrazine: Ensure it is free of residual moisture and other impurities. Recrystallization or sublimation may be necessary.
-
Aldehyde: Aldehydes can oxidize to carboxylic acids on storage. Use freshly distilled or recently purchased aldehyde.
-
Solvent: The reaction is highly sensitive to moisture. Use anhydrous solvents (e.g., dry dioxane, toluene, or acetonitrile). Using dehydrating agents like trimethyl orthoformate can significantly improve yields.[5]
-
Troubleshooting Action: Use solvents from a freshly opened bottle or dry them using standard procedures (e.g., distillation over CaH₂ or passing through an activated alumina column).
-
-
Reaction Temperature: Temperature control is a balancing act. The initial imine formation may proceed at room temperature, but the subsequent cycloaddition and aromatization often require heating.
-
Troubleshooting Action:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). If you see the formation of an intermediate (likely the imine) but slow conversion to the final product, a temperature increase is warranted.
-
A systematic approach is to run the reaction at different temperatures (e.g., 60 °C, 80 °C, 110 °C) to find the optimum. Some protocols report excellent yields at reflux temperatures in solvents like toluene.[5]
-
-
Caption: A systematic workflow for troubleshooting low reaction yields.
Q2: My TLC shows multiple spots, and purification is difficult. What are the likely side products and how can I minimize them?
A2: Side product formation often stems from the reactivity of the intermediates. The primary side products are typically from self-condensation of the aldehyde or reactions involving water.
-
Unreacted Starting Materials: The most obvious spots. This points to issues covered in Q1 (catalyst, temperature, purity).
-
Aldol Condensation Product: If your aldehyde has α-hydrogens, it can self-condense under acidic or basic conditions.
-
Hydrolysis of Intermediates: The imine intermediate can hydrolyze back to the starting materials if excess water is present.
Strategies for Minimization:
-
Strict Anhydrous Conditions: This is the most critical factor. The presence of water promotes hydrolysis and other side reactions. The use of a dehydrating agent like trimethyl orthoformate is highly recommended.[5]
-
Order of Addition: Add the isocyanide last. Allow the aminopyrazine and aldehyde to react first to form the imine intermediate (monitor by TLC, ~30-60 min) before adding the isocyanide. This can prevent unwanted reactions of the isocyanide.
-
Stoichiometry: Ensure accurate stoichiometry. An excess of the aldehyde is generally not beneficial and can increase side products. A slight excess (1.1 eq) of the isocyanide can sometimes help drive the reaction to completion.
Q3: The reaction seems to stall and does not go to completion, even after extended time and heating. What could be the cause?
A3: Reaction stalling often points to catalyst deactivation or an equilibrium issue.
-
Catalyst Deactivation: As mentioned, Lewis acid catalysts can be deactivated by water. Impurities in the starting materials (e.g., basic impurities in the aminopyrazine) can also neutralize an acid catalyst.
-
Troubleshooting Action: Try adding a second portion of the catalyst (e.g., 2-5 mol%) midway through the reaction to see if it restarts.
-
-
Product Inhibition: In some cases, the product itself can coordinate to the Lewis acid catalyst, effectively sequestering it and slowing down the reaction.
-
Troubleshooting Action: Using a higher catalyst loading (e.g., increasing from 5 mol% to 10 mol%) might overcome this. However, always check for literature precedents as excessive catalyst can sometimes promote side reactions. Some studies have achieved high yields using catalyst loading up to 10 mol%.[13]
-
-
Alternative Energy Sources: Conventional heating may not be sufficient. Ultrasound irradiation has been shown to significantly accelerate GBB reactions, improve yields, and reduce reaction times, often under milder conditions.[4]
-
Troubleshooting Action: If available, attempt the reaction in an ultrasonic bath.
-
Optimized Protocol Example
This protocol is a synthesis based on best practices identified in the literature for achieving high yields.[5][9]
Materials:
-
2-Aminopyrazine (1.0 eq)
-
Aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.1 eq)
-
Ytterbium(III) triflate (Yb(OTf)₃) (10 mol%)
-
Anhydrous Toluene
-
Trimethyl orthoformate (1.5 eq)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-aminopyrazine, Yb(OTf)₃, and anhydrous toluene.
-
Add the aldehyde and trimethyl orthoformate to the stirring suspension.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add TosMIC to the reaction mixture.
-
Heat the reaction to reflux (approx. 110 °C) and monitor its progress by TLC (e.g., using a 1:1 Ethyl Acetate:Hexanes mobile phase). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired this compound scaffold.
Data Summary: Condition Optimization
The following table summarizes typical outcomes from process optimization studies, demonstrating the impact of key parameters.
| Parameter | Standard Conditions | Optimized Conditions | Rationale for Improvement | Typical Yield Range |
| Catalyst | Sc(OTf)₃ (5 mol%) | Yb(OTf)₃ (10 mol%) | Yb(OTf)₃ is often more robust and less prone to deactivation.[9] | 75-90% |
| Solvent | Dichloromethane (DCM) | Toluene or Dioxane | Higher boiling point allows for increased reaction rates for the cyclization step. | 70-85% |
| Additive | None | Trimethyl orthoformate | Acts as a chemical water scavenger, ensuring anhydrous conditions.[5] | >85% |
| Energy Source | Conventional Heating | Ultrasound Irradiation | Sonication can enhance mass transfer and accelerate reaction rates.[4] | 77-91% |
References
-
Jadhav, S. D., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega. Available at: [Link]
-
Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. Available at: [Link]
-
Gámez-Montaño, R., et al. (2024). Sonochemical Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. MDPI. Available at: [Link]
-
Mathes, C., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction. Organic Chemistry Portal. Available at: [Link]
-
Xiong, X., et al. (2022). Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma. European Journal of Medicinal Chemistry. Available at: [Link]
-
Li, Y., et al. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry. Available at: [Link]
-
Black, D. StC., et al. (2014). Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity. RSC Publishing. Available at: [Link]
-
Prasad, K. R., et al. (2015). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. Available at: [Link]
-
Reyes-Gutiérrez, P. E., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]
-
Al-Ostath, A., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. National Institutes of Health. Available at: [Link]
-
Ghorbani-Vaghei, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
-
Wang, T., et al. (2013). Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Kumar, A., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]
-
Various Authors. (2024). Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Javahershenas, R., & Nikzat, S. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances. Available at: [Link]
-
Chebanov, V. A., et al. (2008). Multi-Component Reactions in Heterocyclic Chemistry. ResearchGate. Available at: [Link]
-
Yue, C., et al. (2014). Multicomponent Reactions for the Synthesis of Heterocycles. Academia.edu. Available at: [Link]
-
de la Torre, D., et al. (2020). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. PubMed Central. Available at: [Link]
Sources
- 1. Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 6. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02505E [pubs.rsc.org]
- 7. (PDF) Multicomponent Reactions for the Synthesis of Heterocycles [academia.edu]
- 8. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone solubility and stability issues
Reference ID: TS-IPE-003 | Last Updated: 2025-10-24 Department: Chemical Biology & Medicinal Chemistry Support[1][2]
Introduction
Welcome to the technical guide for 1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone . This compound acts as a critical "warhead" intermediate in the synthesis of ATP-competitive kinase inhibitors (specifically targeting Aurora, BTK, and PI3K/mTOR pathways).[1][2]
Due to its planar, electron-deficient heteroaromatic core, this molecule presents two distinct challenges in a research setting: aggressive precipitation in aqueous buffers (the "crash-out" effect) and oxidative instability at the bridgehead nitrogen.[1][2] This guide provides the protocols necessary to maintain molecular integrity and ensure reproducible data.
Module 1: Solubility Optimization
The Core Challenge: Planarity & Stacking
The imidazo[1,2-a]pyrazine scaffold is highly planar.[1][2] In aqueous environments, these molecules exhibit strong
Solubility Data & Solvent Compatibility
Data represents empirical solubility limits at 25°C.
| Solvent System | Solubility Limit | Status | Notes |
| DMSO (Anhydrous) | > 50 mg/mL | Recommended | Ideal for 1000x stock solutions.[1][2] |
| Ethanol (100%) | ~ 5-10 mg/mL | Moderate | Use for chemical synthesis, not biological stocks.[1][2] |
| Water (Neutral pH) | < 0.1 mg/mL | Poor | Do not attempt direct dissolution.[1][2] |
| 0.1 M HCl | ~ 1-5 mg/mL | Conditional | Protonation of N1 (pKa ~3.5-4.[1][2]0) improves solubility but may hydrolyze the acetyl group over time.[1][2] |
Critical Protocol: The "Intermediate Dilution" Method
To prevent precipitation when dosing cells, do not pipette DMSO stock directly into the well.[2] The high local concentration causes immediate crashing.[1]
Step-by-Step Workflow:
-
Prepare Master Stock: Dissolve neat powder in anhydrous DMSO to 10 mM or 50 mM.
-
Create Intermediate: Dilute the Master Stock 1:10 into a compatible co-solvent (e.g., PBS or culture media without serum ) to create a 10x working solution. Vortex immediately.
-
Final Dosing: Add the 10x working solution to your cell culture well.
Module 2: Stability & Storage
The Science of Degradation
-
Oxidation: The nitrogen at position 8 and the bridgehead nitrogen are susceptible to N-oxide formation upon prolonged exposure to air, causing the compound to turn from off-white to yellow/brown.[1]
-
Hygroscopicity: The acetyl group (ethanone) increases polarity, making the solid hygroscopic.[1][2] Moisture accelerates hydrolysis and aggregation.[1]
Storage Protocol
-
Long-Term (> 1 month): Store as a solid at -20°C . The vial must be sealed under Argon or Nitrogen gas.[1]
-
Short-Term (Active Use): DMSO stocks can be kept at -20°C. Avoid freeze-thaw cycles (maximum 3 cycles).[1][2] Aliquot into single-use vials.
-
Light Sensitivity: Store in amber vials. The imidazopyrazine core can undergo photodegradation under intense UV/fluorescent light.[1]
Module 3: Troubleshooting & FAQs
Issue 1: "My solution turned yellow overnight."
-
Diagnosis: Oxidation of the pyrazine ring or formation of trace N-oxides.[1]
-
Impact: Minor discoloration often indicates <2% impurity, which may not affect synthetic utility but will alter IC50 values in kinase assays due to potential interference.[1][2]
-
Corrective Action: Re-purify via silica chromatography (DCM:MeOH) if used for biological assays. For synthesis, it may be usable as-is.[1][2] Future storage must be under inert gas.[1]
Issue 2: "Compound precipitates immediately in PBS."
-
Diagnosis: The pH of PBS (7.4) is well above the pKa of the molecule (~3.6), keeping it in its neutral, lipophilic form.[1][2]
-
Corrective Action:
Issue 3: "NMR shows extra peaks in the aromatic region."
-
Diagnosis: Likely hydrolysis of the acetyl group (if water was present) or dimerization.[1][2]
-
Verification: Check for a shift in the methyl ketone peak (~2.6-2.7 ppm).[1][2] If this peak is diminished or shifted, the acetyl group has reacted.[2]
Visualized Workflows
Figure 1: Solubilization Decision Tree
Caption: Logic flow for preparing stable assay solutions without precipitation.
Figure 2: Stability & Degradation Pathways
Caption: mechanistic overview of environmental risks and resulting degradation products.[1]
[1][2]
References
-
Imidazo[1,2-a]pyrazine Core Properties & Kinase Inhibition: Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. Source: ACS Medicinal Chemistry Letters / NIH.[1] [Link]
-
Synthesis & Stability of Imidazo-pyrazine Derivatives: Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine derivatives and their anticancer activity. Source: RSC Advances / PubMed Central.[1] [Link]
-
Handling of Kinase Inhibitor Intermediates: Function-oriented synthesis of Imidazo[1,2-a]pyrazine derivatives as potent PI3K/mTOR dual inhibitors. Source: European Journal of Medicinal Chemistry / NIH.[1] [Link]
Sources
Technical Support Center: Imidazo[1,2-a]pyrazine Stability & Degradation
This technical guide serves as a comprehensive resource for researchers working with 1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone and its derivatives. It addresses the stability profile, degradation mechanisms, and troubleshooting protocols required to maintain the integrity of this pharmacophore.
Subject: Degradation Pathways & Troubleshooting for this compound Role: Senior Application Scientist Context: This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., Aurora kinase, c-Met) and luciferase substrates (coelenterazine analogs). Its electron-rich fused ring system makes it susceptible to specific oxidative and photolytic degradation pathways.
Degradation Pathways Analysis
The degradation of this compound is driven by two main factors: the electron density of the pyrazine nitrogen atoms and the reactivity of the C-3 acetyl group.
A. Oxidative Degradation (N-Oxidation)
The most common degradation product observed in LC-MS is the M+16 Da peak.
-
Mechanism: The nitrogen atoms in the pyrazine ring (specifically N-7 and N-4) are susceptible to oxidation by peroxides, dissolved oxygen, or metabolic enzymes (e.g., CYP450 in microsomes).
-
Result: Formation of N-oxides. This is often accelerated in protic solvents or presence of trace peroxides in PEG/Tween formulations.
B. Photolytic Degradation
The conjugated imidazo[1,2-a]pyrazine system is fluorogenic and absorbs UV-Vis light, making it prone to photo-induced radical reactions.
-
Mechanism: UV absorption generates a singlet excited state, which can undergo intersystem crossing to a triplet state. This reactive state can generate singlet oxygen (
) or undergo radical abstraction. -
Result: Ring rearrangement, dealkylation, or polymerization (browning of solution).
C. Chemical Reactivity of the Acetyl Group (C-3)
The acetyl group at the C-3 position is a ketone, making it a site for nucleophilic attack or condensation.
-
Aldol Condensation: Under basic conditions, the enolizable protons of the acetyl group can lead to dimerization (M x 2 - H₂O).
-
Reduction: In the presence of reducing agents (e.g., NaBH₄ impurities or biological reductases), the ketone can reduce to the secondary alcohol (M+2 Da ).
Visualization of Degradation Logic
The following diagram maps the degradation pathways to specific mass spectral shifts you may observe.
Figure 1: Primary degradation pathways and associated mass shifts for the imidazo[1,2-a]pyrazine scaffold.[1]
Troubleshooting Guide & FAQs
This section addresses specific issues reported by users during synthesis or biological assay validation.
Issue 1: "I see a prominent M+16 peak in my LC-MS chromatogram."
Diagnosis: N-Oxidation. Root Cause:
-
Use of aged ether or THF containing peroxides.
-
Prolonged exposure to air in solution.
-
In biological assays: Metabolic oxidation by liver microsomes (this scaffold is known to have poor metabolic stability without substitution). Corrective Action:
-
Solvent Check: Test solvents for peroxides using quantofix strips. Use fresh, anhydrous solvents.
-
Degassing: Sparge buffers with Argon/Nitrogen for 15 minutes before use.
-
Antioxidants: Add 0.1% Ascorbic Acid or BHT to the buffer if the assay permits.
Issue 2: "The compound turns yellow/brown in solution over time."
Diagnosis: Photodegradation or Polymerization. Root Cause: The imidazopyrazine core is photosensitive. Ambient light exposure (especially fluorescent lab lights) can trigger radical degradation. Corrective Action:
-
Amber Glassware: Store all stock solutions in amber vials.
-
Foil Wrap: Wrap reaction vessels or assay plates in aluminum foil during incubation.
Issue 3: "My yield is low, and I see a heavy peak (approx. 2x mass)."
Diagnosis: Aldol Condensation (Dimerization). Root Cause: The acetyl group is undergoing self-condensation, likely catalyzed by basic conditions used during workup or extraction. Corrective Action:
-
pH Control: Avoid strong bases (NaOH) during workup. Quench reactions with Ammonium Chloride (mildly acidic).
-
Temperature: Keep workup solutions cold (0-4°C) to kinetically inhibit condensation.
Experimental Protocols: Stability Profiling
To validate the stability of your specific lot, perform this standardized Forced Degradation Study.
Protocol: Stress Testing Matrix
Objective: Determine the intrinsic stability of the molecule under ICH Q1A(R2) conditions.
Reagents:
-
0.1 N HCl
-
0.1 N NaOH
-
3% H₂O₂
-
HPLC Grade Acetonitrile/Water
Workflow:
-
Preparation: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile.
-
Stress Conditions: Aliquot into 5 vials and treat as follows:
| Condition | Reagent Added | Time/Temp | Target Degradation |
| Acid Hydrolysis | 1:1 v/v with 0.1 N HCl | 4h @ 60°C | Ring opening / Deacetylation |
| Base Hydrolysis | 1:1 v/v with 0.1 N NaOH | 4h @ 60°C | Dimerization / Ring opening |
| Oxidation | 1:1 v/v with 3% H₂O₂ | 2h @ RT | N-Oxide formation (M+16) |
| Photolysis | None (Dilute in water) | 24h UV Light | Radical decomposition |
| Control | None (Dilute in water) | 4h @ 4°C | Reference Standard |
-
Analysis: Neutralize acid/base samples. Analyze via LC-MS/MS using a C18 column (Gradient: 5-95% ACN in 0.1% Formic Acid).
Troubleshooting Logic Flow
Figure 2: Decision matrix for identifying degradation products based on mass spectral data.
References
-
General Synthesis & Reactivity
-
Metabolic Stability (Microsomes)
- Title: Discovery of Volitinib as a Highly Potent and Selective c-Met Inhibitor. (Discusses imidazo[1,2-a]pyrazine stability issues in liver microsomes).
- Source: Journal of Medicinal Chemistry (2014).
-
Link:[Link]
-
Photocatalytic Properties
-
Biological Context (Aurora Kinase)
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 8. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Imidazo[1,2-a]pyrazine Assay Optimization
The following technical guide is structured as a specialized support resource for the Imidazo[1,2-a]pyrazine scaffold. It addresses the unique physicochemical liabilities of this chemical series—specifically its lipophilicity, potential for colloidal aggregation, and intrinsic fluorescence—which frequently confound high-throughput screening (HTS) and lead optimization data.
Lead Application Scientist: Dr. Aris Thorne Subject: Troubleshooting Assay Artifacts & Stability for Imidazo[1,2-a]pyrazine Libraries
Executive Summary: The "Privileged" Scaffold Trap
The imidazo[1,2-a]pyrazine core is a "privileged scaffold" in medicinal chemistry, forming the backbone of approved kinase inhibitors (e.g., Acalabrutinib) and acting as the chemiluminescent core of coelenterazine. However, this dual nature presents distinct assay challenges:
-
Solubility-Limited Potency: High crystallinity and planarity often lead to precipitation in aqueous buffers.
-
Promiscuous Aggregation: The scaffold is prone to forming colloidal aggregates that sequester enzymes, causing false positives.
-
Optical Interference: Many derivatives exhibit intrinsic fluorescence in the blue-green spectrum (400–550 nm), interfering with standard intensity-based readouts.
Troubleshooting Guides & Protocols
Module A: Distinguishing True Inhibition from Colloidal Aggregation
Symptom: Steep dose-response curves (Hill slope > 2.0) or potency that drifts significantly with enzyme concentration.
Mechanism: Imidazo[1,2-a]pyrazines are often hydrophobic. In aqueous assay buffers, they may form colloidal particles (100–1000 nm) that adsorb proteins non-specifically. This "aggregation-based inhibition" mimics competitive inhibition but is an artifact.
Diagnostic Protocol: The Detergent Sensitivity Test Purpose: To confirm if inhibition is due to specific binding or non-specific sequestration.
-
Prepare Assay Buffer Variants:
-
Condition A (Standard): 0.01% Triton X-100 (or Tween-20).
-
Condition B (High Detergent): 0.1% Triton X-100 (freshly prepared).
-
-
Run IC50 Curves: Test the compound in both buffers side-by-side against the target kinase.
-
Analyze Data:
-
True Inhibitor: IC50 remains stable (within 2-fold) between A and B.
-
Aggregator: IC50 shifts dramatically (>3-fold increase) or activity is lost in Condition B. The higher detergent concentration disrupts the colloids, abolishing the false inhibition.
-
Visualizing the Aggregation Pathway
Figure 1: Mechanism of false-positive inhibition via colloidal aggregation. Detergents disrupt the colloid, restoring enzyme activity.
Module B: Overcoming Intrinsic Fluorescence Interference
Symptom: High background signals in Fluorescence Polarization (FP) or Fluorescence Intensity (FI) assays, leading to negative inhibition values (e.g., -20%).
Technical Insight: The imidazo[1,2-a]pyrazine core is electronically similar to luciferin. Substituents at the C-2 and C-3 positions can create a "push-pull" electron system that fluoresces strongly in the 400–500 nm range (Blue/Green) upon UV excitation. This overlaps with Coumarin, Fluorescein, and GFP channels.
Optimization Protocol: The "Red-Shift" Strategy Do not rely on standard background subtraction if the compound fluorescence is >10% of the assay signal.
-
Spectral Scan:
-
Dissolve compound at 10 µM in assay buffer.
-
Scan Excitation (300–500 nm) and Emission (400–600 nm).
-
-
Assay Format Switch:
-
If interfering: Switch to Time-Resolved FRET (TR-FRET) or AlphaScreen .
-
Why: TR-FRET introduces a time delay (50–100 µs) between excitation and measurement. The short-lived intrinsic fluorescence of the imidazo[1,2-a]pyrazine decays within nanoseconds, while the lanthanide assay signal persists, effectively "gating out" the interference.
-
Reference Data: Physicochemical Troubleshooting Matrix
| Issue | Observation in Assay | Root Cause | Recommended Fix |
| Solubility | Precipitation visible; erratic replicates. | Planar stacking of the pyrazine core. | Add 1-5% sulfobutylether-β-cyclodextrin to the assay buffer to solubilize without affecting enzyme activity. |
| Oxidation | Potency decreases over time (2-4 hours). | Electron-rich ring is susceptible to oxidation (similar to luciferin). | Add 1 mM DTT or TCEP to the buffer. Avoid non-reducing conditions for long incubations. |
| Autofluorescence | "Negative" inhibition; high baseline. | Conjugated π-system emits at ~450 nm. | Switch to TR-FRET (Europium/Terbium) or Red-shifted fluorophores (e.g., AlexaFluor 647). |
| Non-Specific Binding | Sticky compounds; low recovery from plates. | Lipophilic interaction with plasticware. | Use Low-Binding (NBS) plates and add 0.01% BSA or CHAPS. |
Frequently Asked Questions (FAQs)
Q1: Can I use DMSO concentrations higher than 1% to solve the solubility issues? Answer: Proceed with caution. While imidazo[1,2-a]pyrazines are soluble in DMSO, many kinases (e.g., Aurora A, BTK) are sensitive to DMSO >1%. We recommend keeping DMSO ≤1% and using a solubilizing additive like PEG-400 (5%) or Cyclodextrins in the aqueous phase instead.
Q2: My compounds show activity against every kinase in my panel. Is this a scaffold promiscuity issue? Answer: Likely, yes. This is a hallmark of Pan-Assay Interference Compounds (PAINS) behavior, often driven by aggregation or redox cycling. Run the Detergent Sensitivity Test (Module A) immediately. If activity persists in high detergent, check for reactivity: the C-3 position can be nucleophilic. Ensure your assay buffer contains reducing agents (DTT) to prevent redox cycling artifacts.
Q3: Why does the IC50 shift when I change the incubation time? Answer: This suggests chemical instability. The imidazo[1,2-a]pyrazine core can undergo oxidative degradation or hydrolysis depending on the substituents. Perform an LC-MS stability check: incubate the compound in assay buffer (without enzyme) for 0, 1, and 4 hours. If the parent peak degrades, your "potency" is actually the rate of compound disappearance.
Experimental Workflow: Assay Validation Logic
This workflow ensures that data generated from imidazo[1,2-a]pyrazine libraries is robust before advancing to SAR (Structure-Activity Relationship) analysis.
Figure 2: Step-by-step validation logic to filter out physicochemical artifacts before biological evaluation.
References
-
Vertex Pharmaceuticals & NIH. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters.
-
Baell, J., & Holloway, G. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology.
-
RSC Sensors & Diagnostics. (2023). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe. (Demonstrates the intrinsic fluorescence of the scaffold).
-
Shoichet, B. K. (2006). Screening in a Spirit Haunted by Pathological Physical Chemistry. Drug Discovery Today. (Foundational text on aggregation-based inhibition).
Technical Support Center: 1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone
CAS: 59021-39-9 | Molecular Formula: C₈H₇N₃O | MW: 161.16 g/mol
Executive Summary
This guide serves as a technical resource for researchers utilizing 1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone , a critical heterocyclic building block often employed in the synthesis of kinase inhibitors (e.g., SYK, Aurora kinase inhibitors).
As a nitrogen-containing heterocycle with an exocyclic ketone, this compound exhibits specific physicochemical sensitivities—primarily hygroscopicity and pH-dependent solubility . Failure to manage these parameters frequently leads to stoichiometric errors in synthesis or precipitation in biological assays.
Module 1: Critical Storage & Stability Protocol
The Core Challenge: While the imidazopyrazine core is chemically robust, the C3-acetyl group and the basic nitrogen atoms make the compound susceptible to moisture-induced aggregation and potential hydrolysis under extreme pH.
Storage Decision Matrix
| Parameter | Recommendation | Technical Rationale |
| Temperature | 2–8°C (Refrigerated) | While some suppliers list Room Temperature (RT), long-term storage at 2–8°C suppresses slow oxidative degradation of the pyrazine ring. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents N-oxidation. The pyrazine nitrogens are electron-deficient but can oxidize over extended periods in air. |
| Humidity | <10% RH (Desiccator) | Critical: The compound is hygroscopic.[1] Absorbed water alters the effective molecular weight, causing stoichiometry errors in downstream coupling reactions (e.g., Aldol condensations). |
| Container | Amber Glass | Protects against UV-induced photo-isomerization or radical formation common in conjugated heterocyclic systems. |
Interactive Workflow: Quality Control & Storage
Use the following logic flow to determine the status of your reagent upon receipt or after long-term storage.
Figure 1: Decision tree for assessing reagent integrity upon arrival or retrieval from storage.
Module 2: Solubilization & Handling
The Core Challenge: Users often report "crash-out" (precipitation) when diluting stock solutions into aqueous buffers. This occurs because the compound is lipophilic (LogP ~0.6–1.2) and the planar aromatic system favors π-π stacking aggregation in water.
Solubility Profile & Solvent Selection
| Solvent | Solubility Limit (Approx.) | Usage Context |
| DMSO | >50 mg/mL | Preferred. Ideal for stock solutions (10–100 mM). Stable at -20°C for 6 months. |
| DMF | >30 mg/mL | Alternative for organic synthesis reactions. |
| Ethanol | ~5–10 mg/mL | Moderate solubility. Requires warming (37°C) to dissolve higher concentrations. |
| Water/PBS | <1 mg/mL | Poor. Requires pH adjustment or co-solvents (see Protocol A). |
Protocol A: Preparing Aqueous Assay Solutions (Prevention of Crash-Out)
Do not add neat DMSO stock directly to cold buffer. This causes immediate local precipitation.
-
Prepare Stock: Dissolve compound in anhydrous DMSO to 1000x the final desired concentration.
-
Intermediate Dilution: Dilute the DMSO stock 1:10 into a surfactant-containing intermediate buffer (e.g., PBS + 0.05% Tween-20).
-
Final Dilution: Add the intermediate solution dropwise to the final assay buffer while vortexing.
Module 3: Troubleshooting Common Issues
Scenario 1: "My reaction yield is lower than reported in literature."
-
Root Cause: Hygroscopicity. If the powder was stored without desiccation, you may be weighing water weight.
-
Diagnostic: Run a TGA (Thermogravimetric Analysis) or a simple KF (Karl Fischer) titration. If unavailable, dry a small aliquot under high vacuum for 4 hours and re-weigh.
-
Correction: Recalculate stoichiometry based on the dried weight or use a limiting reagent approach based on the coupling partner.
Scenario 2: "NMR shows extra peaks around 8.5–9.0 ppm."
-
Root Cause: N-Oxidation. The pyrazine nitrogens can oxidize to N-oxides if stored in non-amber vials under light or in the presence of peracids during synthesis.
-
Diagnostic: LC-MS will show a characteristic [M+16] peak (Mass ~177).
-
Correction: Purify via flash column chromatography (DCM:MeOH gradient). Store under Argon.
Scenario 3: "The compound turned yellow/brown."
-
Root Cause: Photodegradation. Imidazopyrazines are conjugated systems sensitive to UV/Vis light.
-
Correction: Check purity by HPLC. If >95%, the color is likely a trace surface impurity. If <90%, recrystallize from Ethanol/Water. Always store in amber glass.
Module 4: Safety & Disposal (EHS)
-
Signal Word: WARNING
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[6]
-
Handling: Use a chemical fume hood. The powder can be electrostatic; use an anti-static gun if dispensing small quantities to prevent inhalation hazards.
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides are produced).
References
-
Compound Identity & Physical Data
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12236892, this compound. Retrieved from [Link]
-
- Safety Data Sheet (SDS)
-
Synthetic Utility & Stability Context
-
Journal of Medicinal Chemistry (Contextual usage in kinase inhibitor synthesis). See: Synthesis of imidazo[1,2-a]pyrazine derivatives. Retrieved from [Link]
-
-
Hygroscopicity in Heterocycles
-
Newman, A. W., & Reutzel-Edens, S. M. (2020). Hygroscopicity of Pharmaceutical Solids. Retrieved from [Link]
-
Sources
- 1. schaeffer-trading.com [schaeffer-trading.com]
- 2. Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. file.bldpharm.com [file.bldpharm.com]
Validation & Comparative
Scaffold Selection Guide: Imidazo[1,2-a]pyridine vs. Imidazo[1,2-a]pyrazine in Drug Discovery
Executive Summary: The Bioisosteric Pivot
In the architecture of small molecule drugs, the transition from Imidazo[1,2-a]pyridine (IPy) to Imidazo[1,2-a]pyrazine (IPz) is not merely an atomistic swap of carbon for nitrogen at position 4. It is a strategic maneuver to alter the electronic landscape, basicity (pKa), and metabolic susceptibility of a lead compound.
While IPy remains the backbone of blockbuster sedatives (e.g., Zolpidem) and anti-infectives, IPz has emerged as a superior scaffold for kinase inhibitors (e.g., Aurora kinase, BTK) where reducing basicity is critical to mitigating hERG toxicity and improving membrane permeability.
This guide provides a technical comparison to assist in scaffold selection, grounded in physicochemical data and synthetic protocols.
Physicochemical & Electronic Profile
The defining feature distinguishing these scaffolds is the "N4-effect." The additional nitrogen atom in the pyrazine ring of IPz acts as an electron-withdrawing sink, significantly altering the properties of the fused system compared to the more electron-rich IPy.
Table 1: Comparative Physicochemical Metrics
| Feature | Imidazo[1,2-a]pyridine (IPy) | Imidazo[1,2-a]pyrazine (IPz) | Impact on Drug Design |
| Structure | 6-5 fused system (2 Nitrogens) | 6-5 fused system (3 Nitrogens) | IPz is a "aza-analogue" of IPy. |
| Basicity (pKa) | ~6.8 (Basic) | ~3.0 – 4.0 (Weakly Basic) | IPz is largely neutral at physiological pH (7.4), improving passive permeability. |
| LogP (Lipophilicity) | Higher | Lower | IPz lowers LogP, potentially improving Ligand Efficiency (LE). |
| H-Bond Acceptors | 1 (N1) | 2 (N1, N4) | IPz offers an additional vector for solvent/protein interaction. |
| Electronic Nature | Electron-rich (esp. C3) | Electron-deficient (π-deficient) | IPy is prone to oxidative metabolism; IPz is more resistant to oxidation but susceptible to nucleophilic attack. |
| Fluorescence | Blue emission (typically) | Red-shifted emission | IPz derivatives often exhibit larger Stokes shifts, useful for theranostics. |
The "N4-Effect" on Permeability and Efflux
A critical insight for optimization is the correlation between pKa and P-glycoprotein (Pgp) efflux.
-
IPy Scenario: With a pKa ~6.8, a significant fraction exists as a cation in the acidic microenvironments or lysosomes, potentially leading to lysosomal trapping or Pgp recognition.
-
IPz Scenario: The lower pKa (~3.0) ensures the molecule remains neutral at pH 7.4. Data suggests that attenuating basicity by switching to IPz can reduce Pgp-mediated efflux and improve the fraction absorbed (
).
Synthetic Accessibility & Workflows
Both scaffolds are synthetically accessible via similar routes, allowing for divergent synthesis from common precursors. The Groebke-Blackburn-Bienaymé (GBB) reaction is the modern gold standard for generating 3-amino derivatives, widely used in kinase inhibitor design.
Diagram 1: Synthetic Pathways (Condensation vs. GBB)
Caption: Comparison of the classic condensation route (Hantzsch-type) versus the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. Note that the electron-deficient 2-aminopyrazine often requires harsher conditions than 2-aminopyridine.
Experimental Protocols (Self-Validating)
Protocol A: One-Pot GBB Synthesis (General Procedure)
Use this protocol to install diversity at the C3 position (critical for kinase hinge binding).
Reagents:
-
2-Aminopyrazine (1.0 equiv)
-
Benzaldehyde derivative (1.0 equiv)
-
tert-Butyl isocyanide (1.1 equiv)
-
Catalyst: Iodine (
) (10 mol%) or Scandium Triflate ( ) (5 mol%) -
Solvent: Methanol (MeOH) or Dichloromethane (DCM)
Step-by-Step:
-
Dissolution: In a 10 mL microwave vial, dissolve 2-aminopyrazine (1 mmol) and the aldehyde (1 mmol) in MeOH (3 mL).
-
Activation: Add the catalyst (
or ). Stir at room temperature for 10 minutes to facilitate imine formation (color change often observed). -
Addition: Add tert-butyl isocyanide (1.1 mmol) dropwise.
-
Reaction:
-
Method A (Thermal): Stir at room temperature for 12–24 hours.
-
Method B (Microwave - Preferred): Seal and heat to 100°C for 20 minutes.
-
-
Validation (TLC/LCMS): Monitor disappearance of the amine. IPz products typically fluoresce under UV (365 nm), aiding detection.
-
Workup: Evaporate solvent. Dilute with EtOAc, wash with
(if Iodine used) to quench. Wash with brine. -
Purification: Flash column chromatography (Hexane/EtOAc).
Causality Note: 2-aminopyrazine is less nucleophilic than 2-aminopyridine. If the reaction stalls, switch from Iodine to a Lewis acid (
Protocol B: Comparative Microsomal Stability Assay
Use this to quantify the metabolic stability advantage of IPz.
Objective: Determine intrinsic clearance (
Reagents:
-
Pooled Liver Microsomes (Human/Rat) (20 mg/mL protein conc.)
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)
-
Test Compounds (1 µM final conc., <0.1% DMSO)
Workflow:
-
Pre-incubation: Mix microsomes (0.5 mg/mL final) with phosphate buffer (pH 7.4) and test compound at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Remove aliquots (50 µL) at
min. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
.
Expected Outcome: IPy derivatives often show higher clearance due to C3-oxidation or pyridine ring oxidation. IPz derivatives typically show improved stability unless specific substituents (e.g., electron-rich aryls) introduce new metabolic soft spots.
Decision Matrix: When to Use Which?
Diagram 2: Scaffold Selection Logic
Caption: Decision tree guiding the medicinal chemist between IPy and IPz based on target class, toxicity signals (hERG), and structural requirements.
References
-
Goel, R. et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.[1][2][3][4][5] ACS Omega. Link
-
Voss, M. E. et al. (2012).[6] Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors with improved off-target kinase selectivity. Bioorganic & Medicinal Chemistry Letters.[6] Link
-
Krishnamoorthy, R. et al. (2023).[3] Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.[1][3] RSC Advances. Link
-
Bagdi, A. K. et al. (2015). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines via Catalyst-Free Annulation.[7] ACS Combinatorial Science. Link
-
Li, Z. et al. (2025). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.[4] (Contextualized from search results on Aurora Kinase SAR). Link
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors with improved off-target kinase selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Efficacy of Imidazo[1,2-a]pyrazine Derivatives in Xenograft Models: A Comparative Guide
For researchers and drug development professionals navigating the complex landscape of oncology therapeutics, the imidazo[1,2-a]pyrazine scaffold has emerged as a promising framework for the development of novel anti-cancer agents. This guide provides an in-depth, objective comparison of the preclinical efficacy of 1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone and its derivatives in xenograft models, benchmarked against established and alternative therapies. Our analysis is grounded in experimental data, elucidating the causality behind therapeutic strategies and providing detailed protocols to ensure scientific integrity.
The Versatility of the Imidazo[1,2-a]pyrazine Scaffold: A Multi-Targeted Approach
The inherent chemical properties of the imidazo[1,2-a]pyrazine core have allowed for the development of derivatives that target a variety of key signaling pathways implicated in tumorigenesis and cancer progression. This guide will focus on two distinct mechanisms of action where these compounds have shown significant preclinical promise: the inhibition of Aurora kinases and the modulation of the cGAS-STING pathway via ENPP1 inhibition.
Section 1: Aurora Kinase Inhibition - A Mitotic Checkpoint Target
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression in various cancers makes them an attractive target for therapeutic intervention. Several imidazo[1,2-a]pyrazine derivatives have been developed as potent Aurora kinase inhibitors.
Imidazo[1,2-a]pyrazine-Based Aurora Kinase Inhibitors: Preclinical Efficacy
An optimized imidazo-[1,2-a]pyrazine derivative, referred to as compound 16 , has been identified as a potent inhibitor of both Aurora A and B kinases. While specific tumor growth inhibition (TGI) percentages from xenograft studies are not publicly detailed, the compound is reported to exhibit excellent in vivo efficacy in a mouse xenograft tumor model when dosed orally[1][2]. This highlights the potential of this chemical class in targeting Aurora kinases.
Comparative Analysis with Alternative Aurora Kinase Inhibitors
To contextualize the potential of imidazo[1,2-a]pyrazine-based compounds, we compare their reported efficacy with other well-characterized Aurora kinase inhibitors that have undergone extensive preclinical testing.
| Compound | Target(s) | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Imidazo-[1,2-a]pyrazine derivative 16 | Aurora A/B | Mouse xenograft | Oral | "Excellent in vivo efficacy" | [1][2] |
| Alisertib (MLN8237) | Aurora A | HCT-116 (colorectal) | 3, 10, or 30 mg/kg, oral, once daily for 3 weeks | 43.3%, 84.2%, and 94.7% respectively | [3] |
| Barasertib (AZD1152) | Aurora B | Human colon, lung, and hematologic tumor xenografts | Intravenous | 55% to ≥100% |
Expert Insights: The high TGI values observed with Alisertib and Barasertib in various xenograft models set a high bar for any new therapeutic agent targeting Aurora kinases. While the qualitative description of "excellent efficacy" for the imidazo-[1,2-a]pyrazine derivative is promising, direct quantitative comparisons are necessary to fully assess its competitive potential. The oral bioavailability of compound 16 is a significant advantage, offering a more convenient dosing regimen compared to intravenous alternatives[1][2].
Signaling Pathway: Aurora Kinase in Cell Cycle Regulation
Caption: Aurora Kinase Signaling in Mitosis.
Section 2: ENPP1 Inhibition and the cGAS-STING Pathway - An Immunomodulatory Approach
A distinct class of imidazo[1,2-a]pyrazine derivatives has been developed to target Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a key negative regulator of the cGAS-STING innate immunity pathway. By inhibiting ENPP1, these compounds can enhance the anti-tumor immune response.
Imidazo[1,2-a]pyrazine-Based ENPP1 Inhibitors: Preclinical Efficacy
A specific imidazo[1,2-a]pyrazine derivative, compound 7 , has been identified as a highly potent and selective ENPP1 inhibitor[2]. In a murine xenograft model, treatment with compound 7 in combination with an anti-PD-1 antibody resulted in a significant tumor growth inhibition rate of 77.7% and improved survival[2].
Comparative Analysis
Direct comparisons with other ENPP1 inhibitors in similar xenograft models are limited in the public domain. However, the efficacy of this combination therapy highlights the potential of imidazo[1,2-a]pyrazine-based ENPP1 inhibitors to synergize with immune checkpoint blockade, a cornerstone of modern cancer therapy.
Expert Insights: The ability of the imidazo[1,2-a]pyrazine ENPP1 inhibitor to enhance the efficacy of an anti-PD-1 antibody is a critical finding. This suggests a mechanism that not only has a direct anti-tumor effect but also primes the tumor microenvironment for a more robust immune attack. This dual action is a highly sought-after characteristic in the development of new cancer immunotherapies.
Signaling Pathway: ENPP1 in the cGAS-STING Pathway
Caption: ENPP1 Inhibition in the cGAS-STING Pathway.
Experimental Methodologies: A Guide to Reproducible Xenograft Studies
To ensure the trustworthiness and reproducibility of the data presented, this section outlines a standardized protocol for subcutaneous xenograft studies, a common methodology in preclinical oncology research.
Experimental Workflow: Subcutaneous Xenograft Model
Caption: Standardized Xenograft Study Workflow.
Detailed Protocol:
-
Cell Line Selection and Culture:
-
Select a well-characterized human cancer cell line relevant to the therapeutic target (e.g., HCT-116 for colorectal cancer).
-
Culture cells in the recommended medium and conditions to ensure logarithmic growth phase at the time of harvesting.
-
-
Animal Model:
-
Utilize immunodeficient mice (e.g., athymic nude or NOD/SCID) to prevent rejection of human tumor cells.
-
House animals in a specific pathogen-free environment.
-
-
Tumor Cell Implantation:
-
Harvest cultured cells and resuspend in a sterile, serum-free medium or a mixture with Matrigel to enhance tumor take-rate.
-
Subcutaneously inject a defined number of cells (typically 1-10 x 10^6) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by caliper measurements at regular intervals.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer the investigational compound (e.g., imidazo[1,2-a]pyrazine derivative) and control vehicle according to the specified dosing regimen (oral, intraperitoneal, etc.).
-
-
Efficacy Assessment:
-
Continue to measure tumor volume and mouse body weight throughout the study to assess efficacy and toxicity.
-
Calculate Tumor Growth Inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
-
Study Endpoint and Analysis:
-
The study is typically terminated when tumors in the control group reach a maximum allowable size.
-
Excise tumors for further analysis, such as pharmacodynamic biomarker assessment (e.g., protein phosphorylation levels) or histological examination.
-
Conclusion
Derivatives of this compound represent a versatile and promising class of anti-cancer compounds with the potential to target diverse and critical oncogenic pathways. The preclinical data for imidazo[1,2-a]pyrazine-based inhibitors of Aurora kinases and ENPP1 demonstrate their potential for significant in vivo efficacy. While further quantitative data is needed for a complete head-to-head comparison in the case of Aurora kinase inhibitors, the immunomodulatory effects of the ENPP1 inhibitors, especially in combination with checkpoint blockade, are particularly compelling. The continued exploration and optimization of this chemical scaffold are warranted to unlock its full therapeutic potential in the fight against cancer.
References
-
Yu, T., et al. (2018). Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor. Bioorganic & Medicinal Chemistry Letters, 28(9), 1547-1551. [Link]
-
Sun, H., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Manfredi, M. G., et al. (2011). Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. Clinical Cancer Research, 17(24), 7614-7624. [Link]
-
AstraZeneca. (n.d.). AZD1152 (Baracertib). AstraZeneca Open Innovation. [Link]
-
Haddish-Berhane, N., et al. (2010). Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. Journal of the American Association for Laboratory Animal Science, 49(3), 325-330. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: Target Engagement of 1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone
Executive Summary: The Privileged Scaffold Context
1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone is not merely a chemical intermediate; it represents a privileged scaffold in Fragment-Based Drug Discovery (FBDD). Its core structure—the imidazo[1,2-a]pyrazine—is a validated pharmacophore for ATP-competitive inhibition, particularly within the PI3K/mTOR and c-KIT kinase families.
Unlike fully optimized lead compounds (e.g., Entospletinib), this specific ethanone-functionalized fragment serves as a critical chemical probe to map the "hinge region" of kinase ATP-binding pockets.
The Challenge: Confirming target engagement for low-molecular-weight fragments (MW < 200 Da) is notoriously difficult due to low affinity (high
The Solution: This guide compares the Imidazo[1,2-a]pyrazine scaffold against its primary alternative, the Imidazo[1,2-a]pyridine , and details a self-validating biophysical workflow to confirm target engagement before hit-to-lead optimization.
Comparative Analysis: Pyrazine vs. Pyridine Scaffolds
In kinase discovery, the choice between an imidazo[1,2-a]pyrazine and an imidazo[1,2-a]pyridine core is pivotal. The table below objectively compares these two alternatives based on physicochemical properties and binding modes.
Table 1: Scaffold Performance Comparison
| Feature | Imidazo[1,2-a]pyrazine (Subject) | Imidazo[1,2-a]pyridine (Alternative) | Impact on Drug Design |
| H-Bond Acceptors | 2 (N4 in pyrazine ring is active) | 1 (Lacks N4 nitrogen) | The Pyrazine N4 often forms a critical water-mediated bridge or direct H-bond with the kinase hinge region (e.g., Val/Glu residues). |
| Aqueous Solubility | High (Lower LogP) | Moderate (Higher LogP) | Pyrazines generally offer better starting solubility, crucial for high-concentration fragment screening (SPR/NMR). |
| Metabolic Liability | Susceptible to oxidation at C-5/C-6. | Susceptible to oxidation; often requires blocking groups. | Pyrazines may require early SAR exploration to block "soft spots" for CYP450. |
| Lipophilic Efficiency (LE) | Typically Higher | Moderate | Pyrazine fragments often achieve better binding energy per heavy atom due to the extra nitrogen interaction. |
| Synthetic Tractability | High (Groebke-Blackburn-Bienaymé) | High (Groebke-Blackburn-Bienaymé) | Both are accessible via one-pot multicomponent reactions, allowing rapid library generation. |
Expert Insight: Choose the Pyrazine scaffold when targeting kinases where the hinge region contains a specific donor requiring an acceptor at the 4-position (e.g., certain conformations of PI3K
). Choose Pyridine if the N4 interaction is repulsive or if you need to increase lipophilicity to penetrate deep hydrophobic pockets.
Mechanism of Action & Pathway Visualization
The this compound scaffold functions as an ATP-competitive inhibitor. The ethanone group often mimics the ribose or phosphate interactions of ATP, while the heterocyclic core anchors to the hinge region.
Figure 1: PI3K/mTOR Signaling Pathway & Intervention Point
Caption: The Imidazo[1,2-a]pyrazine scaffold competitively inhibits ATP binding at PI3K and mTOR, silencing the downstream proliferative cascade.
Validated Protocol: Confirming Target Engagement
Because fragments like this compound have fast off-rates, standard biochemical IC50 assays often fail or produce false negatives. You must use biophysical methods that detect binding directly.
Method A: Thermal Shift Assay (TSA/DSF)
Best for: High-throughput initial validation.
Rationale: Binding of the scaffold stabilizes the kinase protein, increasing its melting temperature (
Protocol:
-
Preparation: Dilute recombinant kinase domain (e.g., PI3K
) to 2 M in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT). -
Dye Addition: Add SYPRO Orange dye (5x final concentration).
-
Compound Dosing: Add this compound at high concentration (1 mM) due to expected low affinity. Include DMSO control.
-
Execution: Run melt curve on qPCR machine (25°C to 95°C, ramp 0.5°C/min).
-
Analysis: Calculate
.-
Success Criterion:
C indicates valid binding.
-
Method B: Surface Plasmon Resonance (SPR)
Best for: Kinetic characterization and eliminating false positives (aggregators).
Rationale: SPR measures mass change on a sensor chip in real-time, allowing detection of transient fragment binding that wash-based assays miss.
Protocol:
-
Immobilization: Biotinylate the kinase target (Avitag) and capture on a Streptavidin (SA) sensor chip to a density of ~3000 RU (high density required for fragments).
-
Running Buffer: HBS-P+ with 5% DMSO (must match compound solvent exactly to avoid "bulk shift" errors).
-
Injection Series: Inject the ethanone scaffold at a concentration series: 0, 12.5, 25, 50, 100, 200
M.-
Flow Rate: High flow (30-50
L/min) to minimize mass transport limitations. -
Contact Time: 30-60 seconds (rapid equilibrium is expected).
-
-
Data Processing:
-
Double reference subtraction (Reference channel + Buffer injection).
-
Fit to Steady State Affinity (1:1) model. Do not attempt kinetic fitting (
) as rates are likely too fast for the instrument.
-
-
Validation Check: The
(theoretical max response) should match the stoichiometry. If experimental >> theoretical, the compound is aggregating (non-specific).
Figure 2: Target Engagement Workflow
Caption: Sequential biophysical filter to validate fragment binding before chemical elaboration.
References
-
Vertex Pharmaceuticals. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors.[1][2][3] PubMed.[4] [Link]
-
Merck Patent GMBH. (2022).[5] 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents.[2][5] PMC - NIH. [Link]
-
Kronos Bio. (2019). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review.[6] PubMed Central. [Link]
-
Shanghai Institute of Materia Medica. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine derivatives as potent PI3K/mTOR dual inhibitors.[1][2] PubMed.[4] [Link]
-
PubChem. (2025).[4] 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone Compound Summary. National Library of Medicine. [Link][4]
Sources
- 1. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-[1-(Imidazo[1,2-A]pyridin-5-Yl)-7-(Morpholin-4-Yl)indolizin-3-Yl]ethanone | C21H20N4O2 | CID 127038798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Imidazo[1,2-a]pyrazine Scaffolds: Next-Generation BTK Inhibition Guide
Strategic Overview: The Shift to Selectivity
In the landscape of Bruton’s Tyrosine Kinase (BTK) inhibition, the Imidazo[1,2-a]pyrazine scaffold represents the "second wave" of targeted therapy, distinct from the "first wave" pyrazolo[3,4-d]pyrimidine scaffold utilized by Ibrutinib .
While Ibrutinib established the efficacy of BTK inhibition in CLL (Chronic Lymphocytic Leukemia) and MCL (Mantle Cell Lymphoma), its "dirty" kinase profile—specifically the off-target inhibition of EGFR , ITK , and TEC —leads to characteristic adverse events (rash, atrial fibrillation, bleeding).
The molecule 1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone serves as the critical synthetic entry point for Acalabrutinib (ACP-196) and related analogs. When benchmarking a candidate derived from this ketone, your primary objective is not just to prove potency, but to demonstrate superior selectivity and cleaner pharmacokinetics compared to Ibrutinib.
The Standard of Care (SoC) Baselines
-
SoC 1: Ibrutinib (Imbruvica): High potency, low selectivity (hits EGFR/ITK). The efficacy benchmark.
-
SoC 2: Acalabrutinib (Calquence): High potency, high selectivity.[1] The structural benchmark for imidazopyrazine derivatives.
Mechanistic Comparison & Signaling Pathway
To validate your candidate, you must map its activity against the B-Cell Receptor (BCR) pathway while confirming it avoids parallel survival signals (EGFR) that Ibrutinib inadvertently blocks.
Visual 1: BTK Signaling & Off-Target Liabilities
This diagram illustrates the BCR pathway (Target) versus the EGFR/ITK pathways (Toxicities), highlighting where the Imidazo[1,2-a]pyrazine scaffold offers an advantage.
Caption: Comparative mechanism of action. The Imidazo[1,2-a]pyrazine scaffold (blue) selectively targets BTK, sparing EGFR/ITK/TEC pathways inhibited by Ibrutinib (red), reducing toxicity.
Benchmarking Data: Quantitative Comparison
The following data structure is required to objectively position your imidazopyrazine derivative. Data values for SoCs are derived from authoritative literature (Barf et al., 2017; Byrd et al., 2016).
Table 1: Kinase Selectivity Profile (IC50 nM)[1]
| Target Kinase | Biological Role | Ibrutinib (SoC 1) | Acalabrutinib (SoC 2) | Your Candidate (Target Profile) |
| BTK | Primary Efficacy | 1.5 nM | 5.1 nM | < 10 nM |
| EGFR | Skin Rash / Diarrhea | 5.3 nM | > 1000 nM | > 500 nM |
| ITK | ADCC Interference | 4.9 nM | > 1000 nM | > 1000 nM |
| TEC | Platelet Aggregation | 10 nM | 126 nM | > 100 nM |
| Selectivity | (EGFR IC50 / BTK IC50) | ~3.5x | >190x | > 50x (Required) |
Expert Insight: If your candidate shows EGFR inhibition < 100 nM, the imidazopyrazine scaffold has likely been functionalized incorrectly at the C-8 position. The "clean" profile of Acalabrutinib relies on specific polar interactions in the hinge region that exclude EGFR binding.
Experimental Protocols (Self-Validating Systems)
To generate the data above, use these specific protocols. These are designed to be self-validating by including internal controls.
Protocol A: Biochemical Kinase Selectivity (FRET-based)
Objective: Determine intrinsic potency and selectivity ratios.
-
System: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher) or Z'-LYTE.
-
Reagents:
-
Kinases: Recombinant human BTK, EGFR, ITK, TEC (active).
-
Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.
-
Antibody: Europium-labeled anti-tag antibody.
-
-
Procedure:
-
Prepare 10-point dose-response of Candidate, Ibrutinib (Control A), and DMSO (Null).
-
Incubate Kinase + Antibody + Tracer + Compound for 60 mins at RT.
-
Measure TR-FRET signal (Excitation 340nm, Emission 665nm/615nm).
-
-
Validation Criteria:
-
Z'-factor must be > 0.5.
-
Ibrutinib IC50 for BTK must fall within 1.0–3.0 nM.
-
Crucial Step: Calculate the Selectivity Index (SI) immediately.
.
-
Protocol B: Cellular Target Occupancy (The "Gold Standard")
Objective: Since imidazopyrazines are often covalent (targeting Cys481), biochemical IC50 is time-dependent. Cellular occupancy is the only true predictor of in vivo efficacy.
-
Cell Line: Ramos (Burkitt's lymphoma) or primary human PBMCs.
-
Probe: BODIPY-FL-Ibrutinib (Fluorescent probe that binds free BTK).
-
Workflow:
-
Treat cells with Candidate (various concentrations) for 1 hour.
-
Wash cells 3x with PBS (removes unbound drug).
-
Lyse cells.
-
Incubate lysate with BODIPY-FL-Ibrutinib (1 µM) for 10 mins.
-
Run SDS-PAGE and scan for fluorescence.
-
-
Analysis:
-
Bands disappear if the Candidate has covalently occupied the BTK active site.
-
Quantification: Plot % Occupancy vs. Concentration.
-
Success Metric: >90% occupancy at <100 nM concentration.
-
Benchmarking Workflow Diagram
This workflow ensures your data package meets the rigor expected by high-impact journals and regulatory bodies.
Visual 2: The Benchmarking Cascade
Caption: Integrated benchmarking workflow. The critical gate is the "Occupancy" step, distinguishing covalent efficacy from transient inhibition.
References
-
Barf, T., et al. (2017). Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile.[2] Journal of Pharmacology and Experimental Therapeutics.
-
Byrd, J. C., et al. (2016). Acalabrutinib (ACP-196) in Relapsed Chronic Lymphocytic Leukemia. New England Journal of Medicine.
-
Wu, J., et al. (2016). Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor.[1] Journal of Hematology & Oncology.[3]
-
Thermo Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay Protocol.
-
Covey, T., et al. (2015). Abstract 2596: ACP-196: a novel covalent Bruton's tyrosine kinase (Btk) inhibitor with improved selectivity and in vivo target coverage. Cancer Research.[2][4]
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- 4. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the In Vivo Validation of 1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone: A Comparative Approach for Preclinical Oncology Research
This guide provides a comprehensive framework for the in vivo validation of 1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone, a novel compound built upon the privileged imidazo[1,2-a]pyrazine scaffold. While direct in vivo data for this specific molecule is emerging, the extensive body of research on its close structural analogs strongly suggests its potential as an anticancer agent, particularly through the inhibition of key oncogenic kinases. This document will objectively compare the projected performance of this compound with established alternatives, supported by a robust foundation of experimental data from analogous compounds. We will delve into the causality behind experimental design, present detailed protocols for self-validating studies, and provide a roadmap for its preclinical evaluation.
The Imidazo[1,2-a]pyrazine Scaffold: A Foundation for Potent Kinase Inhibition
The imidazo[1,2-a]pyrazine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its versatile biological activities.[1] Derivatives of this structure have demonstrated potent inhibitory effects against a range of critical cancer-related kinases, including Aurora kinases, cyclin-dependent kinase 9 (CDK9), and phosphoinositide 3-kinase (PI3K).[2][3] Notably, several imidazo[1,2-a]pyrazine-based compounds have shown significant in vivo efficacy in various cancer models, underscoring the therapeutic potential of this chemical class.[2][4]
Our focus, this compound, represents a strategic design within this family. The ethanone substitution at the 3-position is hypothesized to influence target engagement and pharmacokinetic properties. Based on the precedent set by its analogs, we will focus this validation guide on its potential as a dual PI3K/mTOR inhibitor, a critical signaling pathway frequently dysregulated in human cancers.[3][5]
The PI3K/AKT/mTOR Signaling Pathway: A Prime Target for Cancer Therapy
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its hyperactivation is a common feature in a wide array of human malignancies, making it a highly attractive target for anticancer drug development.[3][6] Inhibition of this pathway can lead to cell cycle arrest, apoptosis, and a reduction in tumor growth.
Figure 1: Simplified PI3K/AKT/mTOR Signaling Pathway.
Comparative Framework: Benchmarking Against Established Inhibitors
To rigorously assess the in vivo potential of this compound, a direct comparison with well-characterized inhibitors is essential. For the context of PI3K/mTOR inhibition, we propose benchmarking against the following compounds:
-
BEZ235 (NVP-BEZ235): A dual PI3K/mTOR inhibitor that has been extensively studied in preclinical models.[7]
-
BKM120 (Buparlisib): A pan-PI3K inhibitor that has advanced to clinical trials.[2][8]
The inclusion of these compounds in parallel experimental arms will provide a critical context for interpreting the efficacy and safety profile of our target compound.
In Vivo Validation Strategy: A Phased Approach
We propose a two-phase in vivo validation strategy, commencing with a foundational pharmacokinetic and safety assessment, followed by a robust efficacy evaluation in a clinically relevant cancer model.
Phase 1: Pharmacokinetics and Acute Toxicity
The primary objective of this phase is to determine the pharmacokinetic (PK) profile and establish a maximum tolerated dose (MTD) for this compound. This is a critical step, as even potent compounds can fail due to poor bioavailability or unforeseen toxicity.[1][9]
Experimental Protocol: Acute Oral Toxicity and Pharmacokinetic Study
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Groups (n=3 per group for PK, n=5 for toxicity):
-
Vehicle control (e.g., 10% NMP/90% PEG300).
-
This compound at escalating doses (e.g., 10, 30, 100 mg/kg).
-
-
Administration: Single oral gavage.
-
Pharmacokinetic Sampling: Blood samples are collected at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing. Plasma concentrations of the compound are quantified by LC-MS/MS.
-
Toxicity Assessment: Animals are monitored for 14 days for clinical signs of toxicity, body weight changes, and mortality. At the end of the study, gross necropsy and histopathological analysis of major organs (liver, kidney, spleen, etc.) are performed. An in-vivo acute toxicity study of other imidazo-based heterocyclic derivatives showed significant toxicity at doses of ≥ 1000 mg/kg, causing hepatic damage.[1][6]
-
Data Analysis: PK parameters (Cmax, Tmax, AUC, half-life) are calculated. The MTD is determined as the highest dose that does not cause significant toxicity.
Phase 2: Antitumor Efficacy in a Human Tumor Xenograft Model
The gold standard for preclinical evaluation of anticancer agents is the human tumor xenograft model. This allows for the assessment of a compound's ability to inhibit tumor growth in a live organism.[10][11]
Figure 2: Experimental Workflow for a Human Tumor Xenograft Study.
Experimental Protocol: Human Breast Cancer (MCF-7) Xenograft Model
-
Cell Line: MCF-7 human breast cancer cells, known to have a PIK3CA mutation, making them sensitive to PI3K pathway inhibitors.
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Tumor Implantation: 5 x 10^6 MCF-7 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel are injected subcutaneously into the right flank of each mouse.[12][13]
-
Tumor Growth and Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 per group).
-
Treatment Groups:
-
Dosing and Monitoring: Compounds are administered daily via oral gavage for 21-28 days. Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for pharmacodynamic analysis (e.g., Western blot for p-AKT, p-S6K) and immunohistochemistry (e.g., Ki-67 for proliferation, TUNEL for apoptosis).
Data Presentation and Interpretation
Quantitative data from these studies should be summarized in clear, comparative tables.
Table 1: Comparative Pharmacokinetic Parameters
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| This compound | TBD | TBD | TBD | TBD | TBD |
| BEZ235 | 35 | Data from literature | Data from literature | Data from literature | Data from literature |
| BKM120 | 35 | Data from literature | Data from literature | Data from literature | Data from literature |
TBD: To be determined from experimental results.
Table 2: Comparative Antitumor Efficacy in MCF-7 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle | - | TBD | 0 | TBD |
| This compound | Dose 1 | TBD | TBD | TBD |
| This compound | Dose 2 | TBD | TBD | TBD |
| BEZ235 | 35 | TBD | TBD | TBD |
| BKM120 | 35 | TBD | TBD | TBD |
TBD: To be determined from experimental results.
Conclusion and Future Directions
This guide outlines a rigorous and comparative approach to the in vivo validation of this compound. By benchmarking against established compounds and employing well-validated experimental models, researchers can generate a comprehensive data package to support the continued development of this promising therapeutic candidate. Positive outcomes from these studies would warrant further investigation into its mechanism of action, exploration in other cancer models (including patient-derived xenografts), and combination studies with other anticancer agents. The imidazo[1,2-a]pyrazine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors, and a systematic in vivo evaluation is the critical next step in translating this potential into tangible clinical benefit.
References
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- Maira, S. M., et al. (2008). NVP-BEZ235, a dual pan-PI3K and mTOR inhibitor, is highly effective in preclinical models of human breast cancer. Molecular Cancer Therapeutics, 7(7), 1851-1863.
- Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.
- Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery, 13(2), 140-156.
- Kumar, S., et al. (2025). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Toxicology Reports, 14, 101872.
- Workman, P., & Al-Lazikani, B. (2013). Picking the point of inhibition: a comparative review of PI3K/AKT/mTOR pathway inhibitors.
- Bendell, J. C., et al. (2015). A phase I, dose-escalation study of the oral pan-PI3K inhibitor buparlisib (BKM120) in patients with advanced solid tumors. Annals of Oncology, 26(5), 1013-1019.
- Zou, Z., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1867-1871.
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Charles River Laboratories. (n.d.). LPS-Induced Cytokine Release Model. Retrieved from [Link]
- Diamond, J. R., et al. (2010). Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. Clinical Cancer Research, 16(11), 2989-2998.
- Ali, M. A., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 249, 115030.
- Kumar, S., et al. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Toxicology Reports, 14, 101872.
- Liu, X., et al. (2011). A novel kinase inhibitor, ENMD-2076, is a potent anti-angiogenic and anti-proliferative agent, and demonstrates anti-tumor activity in a human xenograft model of colorectal cancer. Cancer Research, 71(8_Supplement), 3741-3741.
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The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from [Link]
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Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]
- Squillace, R. M., et al. (2011). MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer. Clinical Cancer Research, 17(22), 7078-7088.
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ResearchGate. (n.d.). TNF-α levels in serum of B6D2/F1 mice in response to LPS. Retrieved from [Link]
- Cicenas, J., et al. (2015). Aurora B Inhibitors as Cancer Therapeutics. Molecules, 20(10), 18337-18353.
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The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from [Link]
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Charles River Laboratories. (n.d.). LPS-Induced Cytokine Release Model. Retrieved from [Link]
- Manfredi, M. G., et al. (2011). Issues in interpreting the in vivo activity of Aurora-A inhibitors. Cancer Biology & Therapy, 11(11), 931-939.
- Zogovic, B., et al. (2019). In vivo Studies on Pharmacokinetics, Toxicity and Immunogenicity of Polyelectrolyte Nanocapsules Functionalized with Two Different Polymers: Poly-L-Glutamic Acid or PEG. International Journal of Molecular Sciences, 20(23), 6033.
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Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]
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Frontiers. (n.d.). Development of novel CDK9 and CYP3A4 inhibitors for cancer therapy through field and computational approaches. Retrieved from [Link]
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MDPI. (n.d.). Functional Phytochemicals Cooperatively Suppress Inflammation in RAW264.7 Cells. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone
As researchers and drug development professionals, our work with novel chemical entities like 1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone pushes the boundaries of science. This compound, and its derivatives, are of significant interest in medicinal chemistry, particularly as kinase inhibitors for potential cancer therapies.[1][2][3] However, with great scientific potential comes the profound responsibility of ensuring safety and environmental stewardship. The integrity of our research is not only measured by our discoveries but also by the meticulousness of our processes, from synthesis to the final, proper disposal of waste.
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound. It is structured not as a rigid template, but as a logical workflow that emphasizes the causality behind each safety measure. Our goal is to empower you with the knowledge to manage this chemical waste stream responsibly, protecting yourself, your colleagues, and the environment.
Part 1: Hazard Identification and Risk Assessment
The imidazo[1,2-a]pyrazine core is prevalent in compounds designed to be biologically active.[6][7] Many such nitrogen-containing heterocyclic compounds can have toxicological properties, and some have been shown to have potential reproductive effects.[8] Therefore, all waste containing this compound should be treated as hazardous until proven otherwise.
Key Inferred Hazards:
-
Toxicological: As a biologically active molecule, it may be harmful if swallowed, inhaled, or absorbed through the skin. Ingestion could lead to gastrointestinal irritation.[9] Long-term exposure effects are unknown.
-
Environmental: The environmental fate and ecotoxicity are unknown. To prevent environmental release, it should not be disposed of down the drain or in regular trash.[8]
-
Physical/Chemical: While the parent heterocycle is a solid, related compounds can be combustible.[10] It is prudent to assume incompatibility with strong oxidizing agents and strong acids.[10] Combustion may produce toxic nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[10]
Summary of Key Compound Data
| Property | Value / Information | Source |
| Chemical Name | This compound | [11] |
| CAS Number | 78109-26-9 | [11] |
| Molecular Formula | C8H7N3O | [11] |
| Molecular Weight | 161.16 g/mol | [11] |
| Physical Form | Likely a solid at room temperature (based on related compounds) | |
| Inferred Hazards | Biologically active, potential toxicant, incompatible with strong oxidizers/acids. | [8][10] |
| Combustion Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2). | [10] |
Part 2: The Core Principles of Disposal: A Self-Validating System
Proper disposal is a system, not a single action. Adherence to the following core principles ensures compliance and safety at every stage. This system is self-validating; a failure in one area (e.g., improper labeling) highlights a systemic weakness that must be addressed.
-
Waste Minimization: The most effective disposal method is to generate less waste. Laboratories should strive to substitute hazardous materials with less toxic alternatives when possible and prepare reagents in quantities appropriate for the planned experiments.[12]
-
Segregation: Never mix incompatible waste streams. Waste containing this compound should be segregated into a dedicated, properly labeled hazardous waste container. Keep it separate from acids, bases, and oxidizers.[13] Solid and liquid wastes should also be kept in separate containers.[13]
-
Containment: Use only approved, leak-proof, and chemically compatible hazardous waste containers. For this compound, a high-density polyethylene (HDPE) or glass container is appropriate. Ensure containers are kept closed when not in use.[14]
-
Labeling: All hazardous waste containers must be clearly labeled from the moment the first drop of waste is added.[15] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations)
-
The approximate concentration and composition of the waste mixture.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
Part 3: Step-by-Step Disposal Protocols
Adherence to a detailed, systematic protocol is essential for safety and regulatory compliance. All personnel handling this waste must be trained on these procedures.[12]
Protocol 1: Decontamination of Glassware and Equipment
The causality here is simple: residual active compounds on labware pose an exposure risk and can contaminate future experiments.
-
Initial Rinse: Rinse the contaminated glassware or equipment three times with a suitable organic solvent in which the compound is soluble (e.g., ethanol, acetone).
-
Collect Rinsate: The rinsate from these initial washes is considered hazardous waste. Decant it into your labeled liquid hazardous waste container for this compound.
-
Secondary Wash: Proceed with your standard laboratory washing procedure (e.g., soap and water, followed by deionized water rinses).
-
Verification: For critical applications, a final rinse with a clean solvent followed by analytical confirmation (e.g., UV-Vis, LC-MS) may be necessary to ensure complete decontamination.
Protocol 2: Disposal of Contaminated Solid Waste
This includes items like gloves, weighing paper, pipette tips, and contaminated silica gel.
-
Segregation: At the point of generation, place all contaminated solid waste into a dedicated, labeled solid hazardous waste container. This is typically a plastic-lined, puncture-resistant container.
-
Labeling: Ensure the container is clearly marked as "Hazardous Waste" and lists "this compound" as the primary contaminant.
-
Storage: Keep the container sealed when not in use. Store it in a designated satellite accumulation area within the laboratory.
-
Disposal: Once the container is full, arrange for pickup by your institution's certified hazardous waste disposal service. Do not dispose of this waste in regular or biohazardous trash.
Protocol 3: Disposal of Unused or Bulk Compound
Disposing of the pure, unused compound requires the highest level of care.
-
Evaluation: First, determine if the material can be used by another research group within your institution to promote waste minimization.
-
Packaging: If disposal is necessary, ensure the compound is in its original, clearly labeled container. If the original container is compromised, transfer it to a new, appropriate container and label it fully.
-
Waste Stream Designation: This is considered a bulk chemical waste. It must not be mixed with other solvent or solid waste streams.
-
Professional Disposal: Arrange for pickup directly by your institution's Environmental Health and Safety (EHS) office or their contracted hazardous waste disposal company.[16] This waste will likely be incinerated at a licensed facility, which is the preferred method for many organic compounds.[8]
Part 4: Spill Management
Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert all personnel in the immediate vicinity and evacuate the area if the spill is large or the compound is in a dusty, airborne form.
-
Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety goggles, and two pairs of nitrile gloves. For large spills of powder, respiratory protection may be necessary.[4]
-
Containment:
-
For Solids: Gently cover the spill with an absorbent material designed for chemical spills. Avoid dry sweeping, which can create airborne dust.
-
For Solutions: Surround the spill with absorbent pads or booms to prevent it from spreading. Cover the spill with absorbent material, working from the outside in.
-
-
Cleanup: Carefully collect all contaminated absorbent material using non-sparking tools (e.g., plastic dustpan). Place all materials into a hazardous waste container.
-
Decontaminate: Clean the spill area with a solvent-soaked cloth (as used in Protocol 1), followed by soap and water. All cleaning materials must also be treated as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS office, following their specific reporting procedures.[12]
Visualization: Disposal Decision Workflow
This diagram illustrates the logical flow for categorizing and handling waste generated from work with this compound.
Caption: Decision workflow for proper segregation of waste streams.
References
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Cell Signaling Technology. (2015, January 7). Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, November 10). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. PMC. Retrieved from [Link]
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TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. Retrieved from [Link]
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ScienceDirect. (n.d.). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, December 13). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]
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Lead Sciences. (n.d.). 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
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PubMed. (2024, October 24). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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MDPI. (2020, September 5). Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). The Laboratory Standard. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
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ResearchGate. (n.d.). N‐Atom Deletion in Nitrogen Heterocycles. Retrieved from [Link]
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Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Retrieved from [Link]
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Royal Society of Chemistry. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]
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AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
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Technical Guide: Safe Handling & PPE for 1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone
Executive Summary & Hazard Profile
1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone is a bicyclic nitrogenous heterocycle frequently utilized as a pharmacophore in the synthesis of kinase inhibitors and other bioactive small molecules.[1][2] While specific toxicological data for this exact intermediate may be limited compared to commodity chemicals, its structural analogs (imidazopyrazines) are classified as Skin/Eye Irritants (Category 2/2A) and Respiratory Irritants (STOT SE 3) .
Critical Safety Directive: As a pharmaceutical intermediate with potential biological activity, this compound must be handled under the Precautionary Principle . You must assume it possesses higher potency than indicated until specific IC50/LD50 data proves otherwise. The primary exposure vector is inhalation of particulates during weighing and dermal absorption during synthesis.
Risk Assessment & Engineering Controls
Before selecting Personal Protective Equipment (PPE), you must establish the "Hierarchy of Controls." PPE is the last line of defense, not the first.
Engineering Controls (Primary Barrier)
-
Solid Handling (Weighing/Transfer): Must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Velocity Check: Verify face velocity is 80–100 fpm (feet per minute) before opening the container.
-
-
Reaction Phase: All reactions involving this intermediate should occur in closed vessels (round-bottom flasks with septa) to prevent vapor/dust release.
Static Electricity Hazard
-
Causality: As a crystalline organic solid, this compound is prone to triboelectric charging. Static cling can cause "powder fly-out," bypassing the sash and contaminating the user.
-
Mitigation: Use an ionizing bar or anti-static gun during weighing.
Personal Protective Equipment (PPE) Matrix
The following matrix defines the required PPE based on the specific operational task.
| PPE Component | Material / Standard | Technical Rationale (The "Why") |
| Hand Protection | Double Nitrile Gloves (min. 5 mil outer / 4 mil inner) | Permeation Resistance: Imidazopyrazines are lipophilic nitrogen heterocycles. Standard latex is permeable to organic solvents used with this compound (e.g., DCM, DMSO). Double gloving provides a "breakthrough" buffer. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Particulate Seal: Safety glasses with side shields are insufficient for fine powders. Goggles seal the orbital area against airborne dust that can bypass side shields. |
| Respiratory | N95 (minimum) or P100 (if outside hood) | Inhalation Defense: Only required if engineering controls (hood) fail or during spill cleanup. The acetyl group increases volatility slightly compared to the parent heterocycle. |
| Body Protection | Lab Coat (High-Neck, Tyvek or Cotton) | Dermal Shield: A standard cotton coat is acceptable for small scale (<5g). For larger scales, use Tyvek wrist-cuffed coats to prevent sleeve gap exposure. |
Operational Protocols: Step-by-Step
Protocol A: Safe Weighing & Transfer
Objective: Transfer solid without generating airborne dust.
-
Pre-Check: Verify Fume Hood flow alarm is silent and sash is at the working height.
-
Donning: Put on inner gloves (under lab coat cuff) and outer gloves (over lab coat cuff). This "shingle" method prevents skin exposure at the wrist.
-
Static Neutralization: Pass an anti-static gun over the weighing boat and the spatula.
-
Self-Validating Step: If the powder "jumps" or clings to the spatula, stop. Re-ionize the area.
-
-
Transfer: Weigh the material. Immediately wipe the exterior of the secondary container with a Kimwipe dampened in ethanol before removing it from the hood.
Protocol B: Decontamination & Doffing
Objective: Remove PPE without contaminating the user.
-
Glove Wash: While still in the hood, rinse outer gloves with soap and water (or wipe with ethanol) to remove invisible residue.
-
Doffing Sequence:
-
Remove outer gloves (turn inside out).
-
Remove goggles (handle by straps only).
-
Remove lab coat.
-
Remove inner gloves.
-
-
Hygiene: Wash hands with soap and water for 20 seconds immediately.
Emergency Response & Disposal
Spill Cleanup (Solid)
Do NOT dry sweep. Dry sweeping aerosolizes the potent dust.
-
Isolate: Evacuate the immediate area.
-
Dampen: Cover the spill with paper towels soaked in a compatible solvent (e.g., Ethanol or Isopropanol) or water.
-
Collect: Scoop up the damp material and towels into a wide-mouth hazardous waste jar.
-
Label: "Hazardous Waste - Toxic Solid - Contaminated Debris."
Disposal[3][4][5]
-
Classification: Nitrogen-containing organic waste.
-
Method: High-temperature incineration. Do not dispose of down the drain. The imidazopyrazine core is stable and can persist in water systems.
Visualizing the Safety Workflow
The following diagram illustrates the decision logic for handling this compound, ensuring a self-validating safety loop.
Caption: Decision logic for PPE selection and operational handling. Note the "Static Check" loop, a critical self-validating step for handling fine organic powders.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[4] United States Department of Labor.
-
PubChem. (n.d.). Imidazo[1,2-a]pyrazine Compound Summary. National Library of Medicine.
-
Fisher Scientific. (2014). Safety Data Sheet: Imidazo[1,2-a]pyrazine. (Note: General hazards for the core scaffold utilized for interpolation).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
